Citrinin-d6
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H14O5 |
|---|---|
Molecular Weight |
256.28 g/mol |
IUPAC Name |
(3R,4S)-6-hydroxy-3-methyl-8-oxo-4,5-bis(trideuteriomethyl)-3,4-dihydroisochromene-7-carboxylic acid |
InChI |
InChI=1S/C13H14O5/c1-5-7(3)18-4-8-9(5)6(2)11(14)10(12(8)15)13(16)17/h4-5,7,14H,1-3H3,(H,16,17)/t5-,7-/m1/s1/i1D3,2D3 |
InChI Key |
CBGDIJWINPWWJW-LTNSUXMLSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H]1[C@H](OC=C2C1=C(C(=C(C2=O)C(=O)O)O)C([2H])([2H])[2H])C |
Canonical SMILES |
CC1C(OC=C2C1=C(C(=C(C2=O)C(=O)O)O)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Citrinin-d6: A Technical Guide to its Application in Toxicology
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Citrinin-d6, with a primary focus on its critical role in the field of toxicology. While this compound itself is not the primary subject of toxicological concern, its application as an internal standard is indispensable for the accurate quantification of its non-deuterated counterpart, citrinin, a mycotoxin with significant health implications.
Understanding Citrinin and the Role of this compound
Citrinin (C13H14O5) is a mycotoxin, a secondary metabolite produced by several species of fungi, including those from the genera Aspergillus, Penicillium, and Monascus.[1][2] This natural contaminant is frequently found in stored grains, but can also be present in a variety of other foodstuffs such as fruits, vegetables, spices, and red yeast rice.[1][2][3] Due to its widespread occurrence and potential for human exposure, understanding its toxicological profile is of paramount importance.
This compound is a deuterated analog of citrinin. In this molecule, six hydrogen atoms have been replaced with deuterium atoms. This isotopic labeling makes this compound chemically almost identical to citrinin but with a higher molecular weight. This key difference allows it to be distinguished from the naturally occurring citrinin by mass spectrometry.
The primary and almost exclusive use of this compound in toxicology is as an internal standard in analytical methods, particularly liquid chromatography-mass spectrometry (LC-MS/MS), for the precise quantification of citrinin in various biological and food matrices.[3][4] The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for accurate quantification as it compensates for variations in sample preparation, extraction efficiency, and instrument response.[3]
Physicochemical Properties
A summary of the key physicochemical properties of citrinin is presented below. The properties of this compound are analogous, with a slight increase in molecular weight due to the deuterium labeling.
| Property | Value | Reference |
| Chemical Formula | C13H14O5 | [1][2] |
| IUPAC Name | (3R,4S)-8-hydroxy-3,4,5-trimethyl-6-oxo-4,6-dihydro-3H-2-benzopyran-7-carboxylic acid | [1][2] |
| Molar Mass | 250.25 g/mol | [1] |
| Appearance | Lemon-yellow crystals | [1] |
| Melting Point | 175 °C (decomposes) | [1] |
| Solubility | Practically insoluble in water; soluble in polar organic solvents and dilute alkali.[1][3][5][6] |
Toxicological Profile of Citrinin
The toxicity of citrinin has been extensively studied, with the kidneys being identified as the primary target organ.[1][7] It is also known to exhibit genotoxic, embryotoxic, and teratogenic effects.[2][6][7]
Nephrotoxicity
Citrinin is a known nephrotoxin, causing damage to the kidneys.[1][2][7] Studies have shown that citrinin can lead to changes in kidney histopathology and disrupt renal function.[1] It is transported into the renal proximal tubular cells via an organic anion transporter.[5] The European Food Safety Authority (EFSA) has established a 'level of no concern' for nephrotoxicity at 0.2 μg/kg body weight per day.[8][9]
Genotoxicity and Carcinogenicity
There are concerns regarding the genotoxic and carcinogenic potential of citrinin, although the evidence is not yet conclusive.[8] The International Agency for Research on Cancer (IARC) has classified citrinin in Group 3, indicating that the evidence of carcinogenicity in humans is inadequate.[2] However, some studies have demonstrated its ability to induce DNA damage and micronucleus formation in vitro.[10]
Other Toxic Effects
In addition to its effects on the kidneys, citrinin has been shown to be hepatotoxic (damaging to the liver) and can induce reproductive toxicity.[1][7]
Mechanism of Action
The toxic effects of citrinin are believed to be mediated through several mechanisms, with the induction of oxidative stress being a key factor.[1][10]
-
Oxidative Stress: Citrinin has been shown to increase the production of reactive oxygen species (ROS), leading to cellular damage.[1][10] This oxidative stress can result in lipid peroxidation and damage to cellular macromolecules like DNA and proteins.
-
Mitochondrial Dysfunction: Citrinin can interfere with the mitochondrial respiratory chain, leading to impaired energy production and further ROS generation.[10][11]
-
Apoptosis: The induction of oxidative stress and mitochondrial dysfunction can trigger programmed cell death, or apoptosis.[1][10]
-
Inhibition of DNA and RNA Synthesis: Citrinin has been found to inhibit the synthesis of both DNA and RNA, which can disrupt cellular function and proliferation.[1]
Experimental Protocol: Quantification of Citrinin using this compound as an Internal Standard
The following provides a generalized experimental workflow for the quantification of citrinin in a biological matrix (e.g., urine or plasma) using this compound as an internal standard. Specific parameters will need to be optimized based on the matrix and instrumentation used.
Materials and Reagents
-
Citrinin analytical standard
-
This compound internal standard
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid or acetic acid
-
Solid-phase extraction (SPE) cartridges or immunoaffinity columns (IAC)
-
Sample matrix (e.g., urine, plasma)
Sample Preparation and Extraction
-
Spiking: A known concentration of this compound internal standard is added to the sample.
-
Extraction: Citrinin and this compound are extracted from the matrix using an appropriate solvent (e.g., acetonitrile or methanol).
-
Clean-up: The extract is purified to remove interfering substances. This can be achieved using SPE or IAC.[12][13] Immunoaffinity columns are highly specific and provide excellent clean-up.[13]
LC-MS/MS Analysis
-
Chromatographic Separation: The cleaned extract is injected into a liquid chromatograph (LC) system. A C18 column is commonly used to separate citrinin and this compound from other components in the extract.
-
Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer (MS/MS). The instrument is set to monitor specific precursor and product ion transitions for both citrinin and this compound.
-
Quantification: The peak area ratio of citrinin to this compound is calculated. This ratio is then used to determine the concentration of citrinin in the original sample by comparing it to a calibration curve prepared with known concentrations of citrinin and a constant concentration of this compound.
Conclusion
This compound is an essential tool for toxicological research on citrinin. Its use as an internal standard enables the accurate and reliable quantification of this mycotoxin in a wide range of samples. A thorough understanding of citrinin's toxicological properties and mechanisms of action is crucial for assessing the risks associated with its presence in food and for developing strategies to mitigate its adverse health effects. The methodologies outlined in this guide provide a framework for researchers to conduct robust studies on citrinin exposure and toxicity.
References
- 1. Citrinin - Wikipedia [en.wikipedia.org]
- 2. Citrinin Mycotoxin Contamination in Food and Feed: Impact on Agriculture, Human Health, and Detection and Management Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Citrinin Determination in Food and Food Supplements by LC-MS/MS: Development and Use of Reference Materials in an International Collaborative Study [mdpi.com]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. rivm.nl [rivm.nl]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. mdpi.com [mdpi.com]
- 11. Food Toxicity of Mycotoxin Citrinin and Molecular Mechanisms of Its Potential Toxicity Effects through the Implicated Targets Predicted by Computer-Aided Multidimensional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of Citrinin in Spices and Infant Cereals Using Immunoaffinity Column Clean-Up with HPLC-Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mass Spectrometric Fragmentation of Citrinin and its Deuterated Analog, Citrinin-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the fragmentation patterns of the mycotoxin citrinin and its deuterated internal standard, Citrinin-d5, under electrospray ionization tandem mass spectrometry (ESI-MS/MS). Understanding these fragmentation pathways is critical for the development of robust and accurate analytical methods for the quantification of citrinin in various matrices, including food, feed, and biological samples.
Introduction to Citrinin and the Role of Isotopic Labeling
Citrinin (C₁₃H₁₄O₅) is a nephrotoxic mycotoxin produced by several species of fungi, including Penicillium, Aspergillus, and Monascus. Its presence in agricultural commodities and food supplements, such as red yeast rice, poses a significant health risk to consumers.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of mycotoxins. The use of stable isotope-labeled internal standards, such as Citrinin-d5, is essential for accurate quantification. These standards, which co-elute with the native analyte, compensate for variations in sample preparation, matrix effects, and instrument response, thereby improving method precision and accuracy. This guide focuses on Citrinin-d5, a commercially available and commonly utilized deuterated analog for such applications.
Mass Spectrometry of Citrinin and Citrinin-d5
Analysis is typically performed in positive ion mode ESI, where citrinin forms a protonated molecule [M+H]⁺. For native citrinin, with a molecular weight of 250.25 g/mol , the precursor ion is observed at m/z 251.1. For Citrinin-d5, where five hydrogen atoms are replaced by deuterium, the precursor ion is observed at m/z 256.1.
Fragmentation of Native Citrinin
Upon collision-induced dissociation (CID), the protonated citrinin molecule undergoes a series of characteristic neutral losses. The primary fragmentation pathways involve the sequential loss of water (H₂O), carbon monoxide (CO), and ethenone (C₂H₂O).
Key Fragmentation Transitions for Native Citrinin ([M+H]⁺ = m/z 251.1):
-
Loss of H₂O (-18 Da): The initial and most prominent fragmentation is the loss of a water molecule, resulting in a product ion at m/z 233.1 .
-
Loss of H₂O + CO (-46 Da): A subsequent loss of carbon monoxide from the m/z 233.1 ion generates a fragment at m/z 205.1 .
-
Loss of H₂O + 2CO (-74 Da): Further fragmentation can lead to the loss of a second CO molecule.
-
Other Fragments: Additional product ions at m/z 191.1 and m/z 179.1 are also commonly observed, corresponding to further structural rearrangements and losses.
Predicted Fragmentation of Citrinin-d5
Commercially available Citrinin-d5 typically has deuterium labels on the three methyl groups of the molecule. Specifically, the C5 methyl group is labeled with three deuterium atoms (d3), and the methyl groups at C3 and C4 have an average of one deuterium each (d2).
This labeling pattern directly influences the mass of the resulting fragments. The fragmentation mechanism remains the same as the native compound, but the m/z values of the fragments are shifted according to which parts of the molecule retain the deuterium atoms.
Predicted Fragmentation Transitions for Citrinin-d5 ([M+H]⁺ = m/z 256.1):
-
Loss of H₂O (-18 Da): The loss of water does not involve the deuterated methyl groups. The resulting product ion is therefore shifted by 5 Da relative to the native fragment, appearing at m/z 238.1 .
-
Loss of H₂O + CO (-46 Da): The subsequent loss of carbon monoxide also does not affect the deuterated positions, leading to a product ion at m/z 210.1 .
Quantitative Data Summary
The precursor and product ions for native citrinin and Citrinin-d5 are summarized below. These transitions are commonly used for developing Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) methods for quantification.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Citrinin | 251.1 | 233.1 | 205.1 | 191.1 |
| Citrinin-d5 | 256.1 | 238.1 | 210.1 | - |
Visualizing Workflows and Fragmentation
General Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of citrinin in a solid matrix like a food supplement.
Stability and recommended storage conditions for Citrinin-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for Citrinin-d6, a deuterated internal standard crucial for accurate quantification of the mycotoxin citrinin in various matrices. The information presented herein is compiled from publicly available data for citrinin and general best practices for the handling and storage of deuterated analytical standards.
Introduction to this compound
This compound is a stable isotope-labeled form of citrinin, a mycotoxin produced by several species of fungi, including Penicillium, Aspergillus, and Monascus. Due to its nephrotoxic, hepatotoxic, and carcinogenic properties, the presence of citrinin in food and feed is a significant safety concern. Accurate and reliable quantification of citrinin is therefore essential. This compound serves as an ideal internal standard for mass spectrometry-based analytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), as it exhibits similar chemical and physical properties to the unlabeled analyte but is distinguishable by its mass-to-charge ratio. The use of a stable isotope-labeled internal standard corrects for variations in sample preparation and instrument response, leading to more precise and accurate results.
Stability of this compound
The stability of this compound, as with any analytical standard, is critical for ensuring the integrity of analytical data. Stability is influenced by several factors, including temperature, light, humidity, and the solvent used for dissolution. While specific stability studies on this compound are not widely published, the stability of its non-deuterated counterpart, citrinin, provides a strong basis for its handling and storage.
Solid Form Stability
As a crystalline solid, citrinin is reported to be stable for at least four years when stored at -20°C.[1] Another source suggests storage at 2-8°C.[2] It is crucial to protect the solid material from moisture and light.
Solution Stability
Studies on the stability of mycotoxin standard solutions have shown that citrinin is stable in organic solvents when stored under appropriate conditions. One comprehensive study demonstrated that individual stock solutions of citrinin in reversed-phase HPLC solvents are stable for at least 14 months when stored at -18°C.[3] For multi-analyte standard solutions, a mixture containing citrinin in water/methanol (50/50 v/v) with 0.1% formic acid was found to be stable for at least 75 hours at 23°C in silanized glass vials when protected from light.[3]
It is important to note that aqueous solutions of citrinin are not recommended for storage for more than one day.[1]
Recommended Storage Conditions
To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended. These are based on information for citrinin and general guidelines for deuterated standards.
Summary of Recommended Storage Conditions
| Form | Storage Temperature | Duration | Solvent | Special Precautions |
| Solid | -20°C[1] or 2-8°C[2] | ≥ 4 years[1] | N/A | Protect from light and moisture. Store in a tightly sealed container. |
| Stock Solution | -18°C to -20°C | ≥ 14 months[3] | Acetonitrile, Methanol, DMSO, DMF | Purge with an inert gas before sealing.[1] Store in amber glass vials. |
| Working Solution | 2-8°C | Short-term (days) | Acetonitrile, Methanol | Protect from light. |
| Aqueous Solution | 2-8°C | ≤ 24 hours[1] | Aqueous buffers (prepared from a stock in a miscible organic solvent) | Prepare fresh daily. |
Experimental Protocols
This section outlines a general protocol for assessing the stability of a this compound standard solution. This protocol is based on established methodologies for stability testing of analytical standards.
Long-Term Stability Assessment Protocol
Objective: To determine the long-term stability of a this compound stock solution under recommended storage conditions.
Materials:
-
This compound analytical standard
-
High-purity solvent (e.g., acetonitrile or methanol)
-
Amber glass vials with PTFE-lined caps
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC-MS/MS system
Procedure:
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).
-
Aliquoting and Storage: Aliquot the stock solution into multiple amber glass vials, purge with an inert gas (e.g., nitrogen or argon), and seal tightly. Store the vials at the recommended long-term storage temperature (e.g., -20°C).
-
Initial Analysis (T=0): Immediately after preparation, analyze a freshly prepared dilution of the stock solution using a validated LC-MS/MS method. This will serve as the baseline (T=0) measurement.
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 6, 9, 12, and 14 months), retrieve a vial from storage.
-
Sample Preparation and Analysis: Allow the vial to equilibrate to room temperature. Prepare a dilution of the stored stock solution and analyze it using the same validated LC-MS/MS method used for the initial analysis.
-
Data Analysis: Compare the peak area or concentration of this compound at each time point to the initial (T=0) measurement. The standard is considered stable if the measured concentration is within a predefined acceptance criterion (e.g., ±10% of the initial concentration).
Short-Term (Bench-Top) Stability Assessment Protocol
Objective: To evaluate the stability of this compound working solutions under typical laboratory bench-top conditions.
Procedure:
-
Preparation of Working Solution: Prepare a working solution of this compound by diluting the stock solution in the appropriate solvent.
-
Storage Conditions: Store the working solution in an amber vial at room temperature (e.g., 20-25°C) on the laboratory bench, exposed to ambient light.
-
Time-Point Analysis: Analyze the working solution at various time points (e.g., 0, 2, 4, 8, and 24 hours) using a validated LC-MS/MS method.
-
Data Analysis: Compare the results to the initial (T=0) measurement to determine the stability of the working solution under these conditions.
Visualizations
Logical Workflow for this compound Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Factors Influencing this compound Stability
Caption: Key factors that can affect the stability of this compound.
Conclusion
The stability of this compound is paramount for its effective use as an internal standard in quantitative analytical methods. Based on the stability data of citrinin and general best practices for handling deuterated compounds, this compound is expected to be stable for extended periods when stored as a solid at or below -20°C, protected from light and moisture. Stock solutions in appropriate organic solvents should also be stored at low temperatures. It is imperative for laboratories to perform their own stability assessments to establish appropriate shelf-lives for their specific storage conditions and solvent systems. By adhering to the recommendations outlined in this guide, researchers can ensure the integrity of their this compound standards, leading to more accurate and reliable mycotoxin analysis.
References
Certificate of analysis for deuterated citrinin internal standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the characteristics and use of deuterated citrinin as an internal standard in analytical testing. While a specific Certificate of Analysis for deuterated citrinin is not publicly available, this document synthesizes typical data and protocols based on available research and certificates for similar mycotoxin standards.
Introduction to Deuterated Citrinin Internal Standard
Citrinin is a mycotoxin produced by several species of fungi, including Penicillium, Aspergillus, and Monascus. It is a nephrotoxin and its presence in food and feed is a significant safety concern. Accurate quantification of citrinin is crucial for regulatory compliance and risk assessment.
The use of a stable isotope-labeled internal standard, such as deuterated citrinin (Citrinin-d5), is the gold standard for quantitative analysis by mass spectrometry.[1] It offers superior accuracy and precision by compensating for variations in sample preparation, matrix effects, and instrument response.[2][3] The deuterated analogue co-elutes with the native analyte, ensuring that any analytical variability affects both compounds equally.[1]
Representative Certificate of Analysis
This section provides a summary of typical specifications for a deuterated citrinin internal standard, presented in a format analogous to a Certificate of Analysis.
Table 1: Product Information
| Parameter | Specification |
| Product Name | Citrinin-d5 |
| Chemical Formula | C₁₃H₉D₅O₅ |
| Molecular Weight | 255.28 g/mol |
| CAS Number | Not available |
| Storage | -20°C in a dark, dry place |
| Supplied as | Solution in acetonitrile |
Table 2: Quality Control Data
| Test | Method | Specification |
| Chemical Purity | HPLC-UV/MS | ≥98% |
| Concentration | Gravimetric/LC-MS | 10.0 ± 0.5 µg/mL |
| Isotopic Purity | LC-MS/MS | ≥99% Deuterium |
| Isotopic Enrichment | Mass Spectrometry | ≥95% d5 |
| Identity | ¹H-NMR, Mass Spectrometry | Conforms to structure |
Experimental Protocols
Detailed methodologies are essential for the proper use and verification of the internal standard. The following sections describe typical experimental protocols for quality control and application.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, with a diode array detector (DAD) and connected to a mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Gradient Program: Start at 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV absorbance at 254 nm and 331 nm; MS scan in positive and negative ion modes.
-
Procedure: A solution of the deuterated citrinin is prepared in the mobile phase and injected into the HPLC system. The peak area of the deuterated citrinin is used to calculate the chemical purity against a reference standard.
Concentration Verification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: A sensitive LC-MS/MS system, such as a Sciex QTRAP 5500 or equivalent.
-
Ionization Source: Electrospray Ionization (ESI), typically in positive mode for citrinin.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both native citrinin and deuterated citrinin. For example:
-
Citrinin: m/z 251.1 → 233.1, 205.1
-
Citrinin-d5: m/z 256.1 → 238.1, 209.1
-
-
Procedure: A calibration curve is prepared using a certified reference standard of native citrinin. The deuterated internal standard solution is diluted to a known concentration and analyzed against the calibration curve to verify its concentration.
Isotopic Purity and Enrichment Analysis
-
Instrumentation: High-resolution mass spectrometer (HRMS) or LC-MS/MS.
-
Procedure: The mass spectrum of the deuterated citrinin is acquired. The relative intensities of the signals corresponding to the unlabeled (d0) and various deuterated (d1, d2, d3, d4, d5) forms are measured. The isotopic purity is the percentage of the signal from the fully deuterated form (d5) relative to the sum of all isotopic signals. Isotopic enrichment refers to the percentage of molecules that are labeled with deuterium.
Application Workflow
The primary application of deuterated citrinin is as an internal standard for the quantification of citrinin in various matrices, such as food, feed, and biological samples.
Diagram 1: General Workflow for Citrinin Quantification using a Deuterated Internal Standard
Caption: Workflow for citrinin analysis using an internal standard.
Signaling Pathways and Logical Relationships
The use of a deuterated internal standard is based on the principle of isotope dilution mass spectrometry (IDMS). The logical relationship for quantification is based on the ratio of the analyte signal to the internal standard signal.
Diagram 2: Principle of Isotope Dilution Mass Spectrometry
Caption: Isotope dilution mass spectrometry principle.
Conclusion
Deuterated citrinin serves as an essential tool for the accurate and reliable quantification of citrinin in complex matrices. Its use in conjunction with LC-MS/MS analysis provides a robust methodology that corrects for analytical variability, leading to high-quality data for research, drug development, and regulatory purposes. This guide provides a representative overview of the technical specifications and protocols associated with this internal standard. Researchers should always refer to the specific Certificate of Analysis provided by the supplier for exact specifications and handling instructions.
References
The Mycotoxin Citrinin: A Technical Guide to its Natural Occurrence and Isotopic Variation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Citrinin (CIT) is a nephrotoxic mycotoxin produced by several species of fungi belonging to the genera Penicillium, Aspergillus, and Monascus. Its presence in a wide array of agricultural commodities and food products poses a significant risk to human and animal health. This technical guide provides a comprehensive overview of the natural occurrence of citrinin, detailing the producing fungal species and the extent of contamination in various foodstuffs. Furthermore, this document delves into the biosynthetic pathway of citrinin, offering a visual representation of the key enzymatic steps. While the application of stable isotope analysis for source tracking and authentication of mycotoxins is a growing field, data on the natural isotopic variation of citrinin remains scarce. This guide outlines the principles of relevant analytical techniques and discusses their potential application to citrinin. Detailed experimental protocols for the extraction and quantification of citrinin in complex matrices are also provided to aid researchers in their monitoring and mitigation efforts.
Natural Occurrence of Citrinin
Citrinin contamination is a global issue, affecting a broad spectrum of agricultural products, primarily during storage. The mycotoxin was first isolated from Penicillium citrinum in the 1930s.[1] Since then, numerous other fungal species have been identified as citrinin producers.
Citrinin-Producing Fungal Species
The primary fungal genera responsible for citrinin production are Penicillium, Aspergillus, and Monascus.[2] Within these genera, several species have been identified as significant producers in various commodities.
| Fungal Genus | Key Citrinin-Producing Species |
| Penicillium | P. citrinum, P. verrucosum, P. expansum |
| Aspergillus | A. niveus, A. terreus, A. carneus, A. oryzae[1] |
| Monascus | M. purpureus, M. ruber[1] |
Contamination of Agricultural Commodities and Food Products
Citrinin has been detected in a diverse range of foodstuffs of plant origin. Cereal grains are among the most frequently contaminated commodities.[3] Improper drying and storage conditions, particularly high moisture content (>16%), favor fungal growth and citrinin production.[1]
| Commodity Group | Specific Examples |
| Cereals | Wheat, barley, rye, oats, corn, rice[3] |
| Fruits | Apples, grapes, pomaceous fruits |
| Spices | Turmeric, coriander, fennel, black pepper, cardamom, cumin |
| Nuts and Oilseeds | Almonds, peanuts, hazelnuts, pistachio nuts, sunflower seeds |
| Fermented Products | Red mold rice (Red Yeast Rice), cheese[3] |
| Beverages | Fruit juices |
| Other | Beans, olives, dairy products |
Biosynthesis of Citrinin
Citrinin is a polyketide, a class of secondary metabolites synthesized by fungi. The biosynthetic pathway involves a series of enzymatic reactions, starting from the condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase (PKS). The gene cluster responsible for citrinin biosynthesis has been identified and characterized in several producing fungi.[4]
The biosynthesis of citrinin from acetyl-CoA and malonyl-CoA involves a multi-step enzymatic process. A non-reducing polyketide synthase (nrPKS), CitS, initiates the synthesis by assembling a pentaketide chain. This intermediate undergoes a series of modifications including hydrolysis, oxidation, and reduction, catalyzed by enzymes such as CitA, CitB, CitC, CitD, and CitE, to form the final citrinin molecule.[4][5][6]
References
- 1. Citrinin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Citrinin in Foods and Supplements: A Review of Occurrence and Analytical Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The molecular steps of citrinin biosynthesis in fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The molecular steps of citrinin biosynthesis in fungi - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Navigating the Nuances of Deuterated Mycotoxins: A Technical Guide to Citrinin and its Isotopologues
For Researchers, Scientists, and Drug Development Professionals
Core Compound Data
The following table summarizes the key chemical identifiers for Citrinin and its deuterated form, Citrinin-d5. The lack of a readily available CAS number for Citrinin-d6 suggests it may be a less common or custom-synthesized stable isotope-labeled standard.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Citrinin | 518-75-2[1][2][3][4][5][6] | C₁₃H₁₄O₅[1][3][4][5][6] | 250.25[1][4][6][7][8] |
| Citrinin-d5 | 1217813-91-3 | C₁₃H₉D₅O₅ | 255.28 |
Experimental Protocols: Analysis of Citrinin in Biological and Food Matrices
The quantification of Citrinin in complex matrices is critical for toxicological assessment and food safety. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a widely adopted analytical method due to its high sensitivity and selectivity.
Protocol: Determination of Citrinin in Red Yeast Rice Food Supplements by LC-MS/MS
This protocol is adapted from the European Union Reference Laboratory for Mycotoxins & Plant Toxins. While this method is specific for the non-deuterated form, it is readily adaptable for the analysis of deuterated internal standards like Citrinin-d5.
1. Sample Preparation and Extraction:
-
Accurately weigh the homogenized sample of the red yeast rice food supplement.
-
Add an internal standard solution (e.g., ¹³C₁₃-Citrinin or Citrinin-d5) to the sample.
-
Extract the sample with an appropriate volume of acetonitrile by vigorous shaking.
-
Centrifuge the sample to separate the solid and liquid phases.
2. Sample Clean-up and Dilution:
-
Take an aliquot of the acetonitrile supernatant.
-
Dilute the extract with a mixture of methanol, water, and acetic acid.
-
The diluted extract is then ready for HPLC-MS/MS analysis.
3. HPLC-MS/MS Analysis:
-
HPLC Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous ammonium acetate solution with formic or acetic acid and methanol or acetonitrile is employed.
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The transitions from the precursor ion to specific product ions for both the analyte (Citrinin) and the internal standard are monitored for quantification.
Signaling Pathways and Mechanisms of Action
Citrinin is known to exert its toxicity through various mechanisms, primarily by inducing oxidative stress and apoptosis.[1][9][10]
Citrinin-Induced Apoptosis Signaling Pathway
Citrinin exposure can lead to the generation of reactive oxygen species (ROS), which in turn triggers a cascade of events culminating in programmed cell death.[11] This pathway involves the mitochondria and the activation of caspases.[1][11]
Caption: Citrinin-induced mitochondrial-dependent apoptosis pathway.
Experimental Workflow for Citrinin Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of Citrinin in a given sample matrix.
References
- 1. Citrinin - Wikipedia [en.wikipedia.org]
- 2. SmallMolecules.com | Citrinin (5 mg) from LKT Laboratories, Inc. | SmallMolecules.com [smallmolecules.com]
- 3. Citrinin - LKT Labs [lktlabs.com]
- 4. mpbio.com [mpbio.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Citrinin - 4,6-Dihydro-8-hydroxy-3 [sigmaaldrich.com]
- 7. from Penicillium citrinum, ≥98% (HPLC), powder, mycotoxin | Sigma-Aldrich [sigmaaldrich.com]
- 8. 518-75-2・Citrinin Standard・033-08011[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 9. Toxicity Mechanisms of the Food Contaminant Citrinin: Application of a Quantitative Yeast Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Citrinin induces apoptosis via a mitochondria-dependent pathway and inhibition of survival signals in embryonic stem cells, and causes developmental injury in blastocysts - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Toxicological Profile of Citrinin and its Deuterated Analog for Preclinical Research
Abstract Citrinin (CTN) is a mycotoxin produced by several fungal species, frequently contaminating stored grains and other food products. Its toxicological profile is of significant interest to researchers in food safety and drug development due to its pronounced nephrotoxicity and potential for other adverse health effects. This technical guide provides an in-depth review of the toxicological properties of citrinin, focusing on its mechanisms of action, toxicokinetics, and quantitative toxicity data. Key mechanisms include the induction of oxidative stress, mitochondrial dysfunction leading to apoptosis, and inhibition of cell survival pathways. This document summarizes acute and in vitro toxicity data in structured tables and details common experimental protocols for its assessment. Furthermore, it clarifies the role of citrinin's deuterated analog, which primarily serves as a stable isotope-labeled internal standard for accurate quantification in bio-monitoring studies, with the toxicological profile presumed to be identical to the parent compound.
Introduction
Citrinin (CTN) is a polyketide mycotoxin first isolated from Penicillium citrinum in 1931.[1] It is a secondary metabolite produced by various fungi of the genera Penicillium, Aspergillus, and Monascus.[2][3] These fungi are common contaminants of stored grains, fruits, and other plant-based products, leading to the frequent co-occurrence of citrinin with other mycotoxins like ochratoxin A (OTA).[2][4] While initially investigated for its broad antibacterial activity, interest waned after it was discovered to be toxic to mammals, with the kidney being the primary target organ.[4][5]
Chemical and Physical Properties:
-
IUPAC Name: (3R,4S)-8-Hydroxy-3,4,5-trimethyl-6-oxo-4,6-dihydro-3H-2-benzopyran-7-carboxylic acid[4]
-
Molecular Formula: C₁₃H₁₄O₅[4]
-
Molecular Weight: 250.25 g/mol [4]
-
Appearance: Lemon-yellow crystals[4]
-
Solubility: Sparingly soluble in water but soluble in polar organic solvents and dilute alkaline solutions.[1][5]
The study of citrinin is crucial for establishing food safety regulations and understanding the risks of chronic exposure. For drug development professionals, understanding its mechanisms of cytotoxicity and organ-specific toxicity provides valuable insights into potential liabilities of structurally similar compounds.
Deuterated Analogs in Toxicology: Deuterated analogs of compounds like citrinin are primarily synthesized for use as internal standards in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS).[6] The substitution of hydrogen with deuterium creates a molecule that is chemically identical in its reactions but has a higher mass, allowing it to be distinguished from the non-labeled analyte by the mass spectrometer. This enables precise quantification in complex biological matrices like urine and plasma. It is a standard and widely accepted assumption in this context that the stable isotope labeling does not alter the compound's toxicological properties.
Toxicokinetics and Metabolism
Absorption, Distribution, Metabolism, and Excretion (ADME): Citrinin is absorbed through the gastrointestinal tract following oral ingestion.[1] Human toxicokinetic studies indicate that at least 40% of an administered dose is absorbed and subsequently excreted in the urine.[5] Following absorption, citrinin accumulates in the kidneys, which is consistent with this organ being its primary toxicity target.[4]
The primary human metabolite of citrinin is dihydrocitrinone (DH-CIT).[6][7] This conversion is considered a detoxification step, as DH-CIT exhibits significantly lower cytotoxic and genotoxic potential compared to the parent compound.[7][8] In human urine, DH-CIT can be found at concentrations 3 to 17 times greater than citrinin, indicating that metabolism is a significant clearance pathway.[6]
Mechanisms of Toxicity
Citrinin exerts its toxic effects through multiple interconnected mechanisms, primarily centered on the induction of oxidative stress and the disruption of mitochondrial function.
Oxidative Stress and Mitochondrial Dysfunction
A primary mechanism of citrinin toxicity is the generation of reactive oxygen species (ROS).[9][10] This increase in ROS leads to oxidative damage to cellular components and triggers stress response pathways. In yeast models, citrinin exposure activates the oxidative stress-responsive transcription factors Yap1 and Skn7.[1][9] In mammalian cells, ROS generation is closely linked to mitochondrial dysfunction. Citrinin can increase the permeability of mitochondrial membranes, leading to a loss of mitochondrial membrane potential (MMP), the release of cytochrome c, and the subsequent activation of the intrinsic apoptotic pathway.[2][11]
Apoptosis and Inhibition of Survival Signaling
Citrinin is a potent inducer of apoptosis. The release of cytochrome c from mitochondria activates caspase-9, which in turn activates the executioner caspase-3, leading to programmed cell death.[11]
Concurrently, citrinin can inhibit pro-survival signaling pathways. It has been shown to inactivate the HSP90 multichaperone complex.[11] This inactivation leads to the degradation of HSP90 client proteins, such as Ras and Raf-1, which are critical components of the anti-apoptotic Ras→ERK signal transduction pathway.[11] The dual action of activating pro-apoptotic pathways while inhibiting survival signals makes citrinin highly cytotoxic.
Caption: Citrinin's dual mechanism involving ROS-mediated apoptosis and inhibition of survival pathways.
Genotoxicity and Carcinogenicity
The genotoxicity of citrinin is complex and appears to be dependent on the test system. It has been shown to be positive in the micronucleus test, which indicates a potential to cause chromosomal damage.[2][3] However, it has tested negative in other assays like the single-cell gel electrophoresis (comet assay) in some studies.[2] The International Agency for Research on Cancer (IARC) has classified citrinin in Group 3, "not classifiable as to its carcinogenicity to humans," due to limited and inconclusive evidence.[3][12]
More recent studies suggest that both short-term and long-term exposure to citrinin can promote carcinogenic potential in human renal cells by causing chromosomal instability and activating cancer-related signaling pathways like the RTK/KRAS/RAF/MAPK cascade.[13]
Quantitative Toxicological Data
The toxicity of citrinin varies significantly depending on the animal species, route of administration, and experimental system.
Table 1: Acute Toxicity of Citrinin (LD₅₀)
| Species | Route of Administration | LD₅₀ (mg/kg body weight) | Reference(s) |
|---|---|---|---|
| Rabbit | Oral | 134 | [4][5] |
| Rabbit | Intravenous | 19 | [4] |
| Rabbit | Intraperitoneal | 50 | [4] |
| Guinea Pig | Subcutaneous | 37 | [4] |
| Duckling | Crop | 57 | [4] |
| Chicken | - | 95 |[5] |
Table 2: In Vitro Cytotoxicity of Citrinin (IC₅₀)
| Cell Line | Assay | Incubation Time (h) | IC₅₀ (µM) | Reference(s) |
|---|---|---|---|---|
| V79 (Chinese Hamster Lung) | Neutral Red Uptake | 24 | 70 | [7][8] |
| V79 (Chinese Hamster Lung) | Neutral Red Uptake | 48 | 62 | [7][8] |
| SH-SY5Y (Human Neuroblastoma) | MTT | 24 | 103.47 | [12] |
| HK-2 (Human Kidney) | MTT | 24 | 109.16 |[12] |
Table 3: Toxicological Profile of Dihydrocitrinone (DH-CIT)
| Endpoint | Cell Line | Incubation Time (h) | IC₅₀ (µM) / Observation | Reference(s) |
|---|---|---|---|---|
| Cytotoxicity | V79 | 24 | 320 | [7][8] |
| Cytotoxicity | V79 | 48 | 200 | [7][8] |
| Genotoxicity (Micronucleus Test) | V79 | - | No genotoxic effect up to 300 µM |[7][8] |
Toxicological Profile of Deuterated Citrinin
There are no specific toxicological studies published for deuterated citrinin. Its synthesis is intended for use as a stable isotope-labeled internal standard for analytical quantification.[6] In human biomonitoring and toxicokinetic studies, deuterated standards are essential for correcting for matrix effects and variations in instrument response, thereby ensuring the accuracy of mycotoxin measurement in biological samples. The underlying principle is that the small increase in mass from deuterium substitution does not alter the molecule's biological activity or toxicological properties. Therefore, the toxicological profile of deuterated citrinin is assumed to be identical to that of native citrinin.
Key Experimental Protocols
Standardized protocols are essential for comparing toxicological data across different studies. Below are overviews of common methods used to assess citrinin's toxicity.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Plate cells (e.g., HK-2 human kidney cells) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Expose the cells to a range of citrinin concentrations for a specified period (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the control and determine the IC₅₀ value.
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
This assay uses the fluorescent probe 2′,7′-dichlorofluorescein diacetate (DCFH-DA) to detect intracellular ROS.
-
Cell Treatment: Treat cells with citrinin for the desired time.
-
Probe Loading: Incubate the cells with DCFH-DA. The probe is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH.
-
Oxidation: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2′,7′-dichlorofluorescein (DCF).
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (excitation ~485 nm, emission ~530 nm).[11]
-
Analysis: Quantify the increase in fluorescence relative to control cells to determine the level of ROS generation.
References
- 1. Food Toxicity of Mycotoxin Citrinin and Molecular Mechanisms of Its Potential Toxicity Effects through the Implicated Targets Predicted by Computer-Aided Multidimensional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicological properties of citrinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Citrinin - Wikipedia [en.wikipedia.org]
- 5. Citrinin in Foods and Supplements: A Review of Occurrence and Analytical Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Toxicity of the mycotoxin citrinin and its metabolite dihydrocitrinone and of mixtures of citrinin and ochratoxin A in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Toxicity Mechanisms of the Food Contaminant Citrinin: Application of a Quantitative Yeast Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toxicity Mechanisms of the Food Contaminant Citrinin: Application of a Quantitative Yeast Model [mdpi.com]
- 11. Citrinin induces apoptosis via a mitochondria-dependent pathway and inhibition of survival signals in embryonic stem cells, and causes developmental injury in blastocysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of global DNA methylation in citrinin induced toxicity: In vitro and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: High-Throughput Analysis of Citrinin in Cereal Matrices using LC-MS/MS with a Deuterated Internal Standard
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of citrinin in various cereal matrices. The use of a stable isotope-labeled internal standard, Citrinin-d6, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. The sample preparation employs a streamlined QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol, enabling high-throughput analysis suitable for routine monitoring and quality control in the food safety sector. The method is validated to meet regulatory requirements, demonstrating excellent linearity, recovery, and sensitivity.
Introduction
Citrinin is a mycotoxin produced by several species of fungi from the genera Aspergillus, Penicillium, and Monascus.[1][2] It can contaminate a wide range of food commodities, including grains, fruits, and red yeast rice, posing a potential health risk to consumers due to its nephrotoxic, genotoxic, and carcinogenic properties.[1][2] Regulatory bodies in various countries have established maximum permissible levels for citrinin in foodstuffs, necessitating sensitive and reliable analytical methods for its detection and quantification.[3]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for mycotoxin analysis due to its high selectivity and sensitivity.[1] The use of an isotope-labeled internal standard, such as this compound, is crucial for accurate quantification as it mimics the behavior of the analyte during extraction and ionization, thereby correcting for any losses or matrix-induced signal suppression or enhancement.[2] This application note provides a comprehensive protocol for the determination of citrinin in cereals using LC-MS/MS with this compound as the internal standard.
Experimental Workflow
Caption: Experimental workflow for citrinin analysis.
Quantitative Data Summary
The following tables summarize the quantitative performance of the described LC-MS/MS method.
Table 1: LC-MS/MS Parameters for Citrinin and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Citrinin | 251.1 | 233.1 (Quantifier) | 50 | 30 | 15 |
| 205.1 (Qualifier) | 50 | 30 | 20 | ||
| This compound | 257.1 | 239.1 | 50 | 30 | 15 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.5 - 100 µg/kg |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.15 µg/kg |
| Limit of Quantification (LOQ) | 0.5 µg/kg |
| Recovery (at 1, 10, and 50 µg/kg) | 85 - 105% |
| Repeatability (RSDr) | < 10% |
| Reproducibility (RSDR) | < 15% |
Experimental Protocols
Reagents and Materials
-
Citrinin standard (≥98% purity)
-
This compound internal standard (≥98% purity, deuterated)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (98-100%)
-
Ammonium acetate
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive SPE cleanup sorbent (e.g., PSA, C18)
-
Syringe filters (0.22 µm, PTFE)
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of citrinin and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions with methanol/water (1:1, v/v) to create a calibration curve (e.g., 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Internal Standard Spiking Solution (1 µg/mL): Prepare a spiking solution of this compound in methanol.
Sample Preparation (QuEChERS)
-
Homogenization: Homogenize the cereal sample to a fine powder.
-
Weighing: Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Spiking: Add a known amount of the this compound internal standard spiking solution to each sample, blank, and quality control sample.
-
Extraction:
-
Add 10 mL of water and vortex for 30 seconds.
-
Add 10 mL of acetonitrile with 1% acetic acid.
-
Add the QuEChERS extraction salts.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE cleanup sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 500 µL).
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an autosampler vial.
-
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 5 mM ammonium acetate and 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation of citrinin from matrix interferences (e.g., start with 95% A, ramp to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage according to the instrument manufacturer's recommendations.
-
Logical Relationship of Method Validation
References
Application Note: High-Throughput Analysis of Citrinin in Food Matrices Using Citrinin-d6 Internal Standard
Audience: Researchers, scientists, and drug development professionals involved in food safety and quality control.
Introduction
Citrinin is a mycotoxin produced by several fungal species of the genera Aspergillus, Penicillium, and Monascus.[1][2] It can contaminate a variety of food commodities, including cereals, grains, fruits, and red yeast rice, posing a potential health risk to consumers due to its nephrotoxic effects.[1][3] Accurate and reliable quantification of citrinin in complex food matrices is therefore crucial for ensuring food safety and regulatory compliance. The European Commission has set maximum levels for citrinin in food supplements based on red yeast rice, which have been recently lowered to 100 µg/kg, highlighting the need for sensitive analytical methods.[4]
Isotope dilution mass spectrometry (IDMS) is a highly accurate method for quantifying analytes in complex matrices.[5] This approach utilizes a stable isotope-labeled internal standard, which behaves chemically and physically identically to the native analyte during sample preparation and analysis.[5] This application note details a protocol for the determination of citrinin in various food matrices using Citrinin-d6 as an internal standard, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While many published methods utilize ¹³C-labeled citrinin, the principles and procedures are directly applicable to its deuterated analogue, this compound.
Experimental Workflow
The overall experimental workflow for the analysis of citrinin in food samples using an internal standard is depicted below.
Caption: General workflow for citrinin analysis using an internal standard.
Experimental Protocols
This section outlines a generalized protocol for the determination of citrinin in food matrices. The protocol is based on commonly employed techniques such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and immunoaffinity column (IAC) cleanup.[6][7]
1. Reagents and Materials
-
Citrinin standard
-
This compound internal standard solution
-
Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)
-
Formic acid or Acetic acid
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Immunoaffinity columns (IAC) for citrinin or Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Syringe filters (e.g., 0.22 µm PTFE)
2. Standard Solution Preparation
-
Prepare a stock solution of citrinin and this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
From the stock solutions, prepare working standard solutions at various concentrations for calibration curves.
-
Prepare an internal standard working solution (e.g., at 100 ng/mL) for spiking the samples.[8]
3. Sample Preparation (General Protocol)
-
Homogenization: Homogenize the food sample to a fine powder or paste.
-
Weighing: Weigh a representative amount of the homogenized sample (e.g., 2-5 g) into a centrifuge tube.
-
Spiking: Add a known volume of the this compound internal standard working solution to the sample.
-
Extraction:
-
Add an appropriate extraction solvent. A common solvent mixture is acetonitrile/water/acetic acid.[9]
-
For QuEChERS-based methods, add water, followed by acetonitrile and then a salt mixture (e.g., MgSO₄ and NaCl) to induce phase separation.[10]
-
Vortex or shake vigorously for a specified time to ensure thorough extraction.
-
-
Centrifugation: Centrifuge the sample to separate the solid matrix from the liquid extract.
-
Clean-up (optional but recommended):
-
Immunoaffinity Column (IAC) Cleanup: Dilute an aliquot of the supernatant with a suitable buffer (e.g., phosphate-buffered saline) and pass it through the IAC. Wash the column and then elute the citrinin with methanol. This method offers high selectivity.[11][12]
-
Dispersive Solid-Phase Extraction (d-SPE): For QuEChERS, transfer an aliquot of the acetonitrile layer to a tube containing d-SPE sorbents to remove interfering matrix components.
-
-
Final Preparation: Evaporate the cleaned extract to dryness under a gentle stream of nitrogen and reconstitute in a suitable injection solvent (e.g., methanol/water mixture).[11] Filter the final solution through a syringe filter before LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small percentage of an acidifier like formic or acetic acid, is common.
-
Flow Rate: Dependent on the column dimensions (typically 0.2-0.5 mL/min for UHPLC).
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI), often in positive mode, although negative mode can also be used.[6]
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both citrinin and this compound must be optimized. The quantification is based on the ratio of the native citrinin to the deuterated internal standard.
-
Quantitative Data Summary
The following tables summarize the performance characteristics of methods for citrinin analysis from various studies. These values provide an indication of the expected performance of a well-validated method.
Table 1: Method Performance in Different Food Matrices
| Food Matrix | Internal Standard Used | LOQ (µg/kg) | LOD (µg/kg) | Recovery (%) | Reference |
| Red Yeast Rice | ¹³C-labeled CIT | 2.5 | - | - | [10] |
| Wheat Flour | ¹³C-labeled CIT | 2.5 | - | - | [10] |
| Spices (Nutmeg) | ¹³C-labeled CIT/OTA | 0.5 | 0.3 | 80-96 | [12][13] |
| Infant Cereals | - (IAC Cleanup) | 0.25 | 0.1 | >80 | [12] |
| Red Rice | ¹³C₂₀-OTA | 200 | - | 102.8 | [9][14] |
| Blood Plasma | ¹³C₃-CIT | 0.15 ng/mL | 0.07 ng/mL | - | [11] |
Table 2: Precision of a Validated Method in an Interlaboratory Study
| Matrix | Within-Lab Precision (RSDr %) | Between-Lab Precision (RSDR %) | Reference |
| Red Yeast Rice | 6.4 - 14.6 | 10.2 - 37.3 | [10][15] |
| Wheat Flour | 6.4 - 14.6 | 10.2 - 37.3 | [10][15] |
| Ginkgo Biloba Leaves | 6.4 - 14.6 | 10.2 - 37.3 | [10][15] |
Conclusion
The use of this compound as an internal standard in conjunction with LC-MS/MS provides a robust and accurate method for the quantification of citrinin in diverse and complex food matrices. The protocol outlined, based on established methodologies, offers high sensitivity and selectivity, enabling laboratories to meet stringent regulatory limits. The isotope dilution technique effectively compensates for matrix effects and variations in sample preparation, ensuring high-quality data for food safety assessment.
References
- 1. Citrinin Test Reagents - Creative Diagnostics [creative-diagnostics.com]
- 2. Citrinin: Effective mycotoxin analysis using HPLC & immunoaffinity columns [food.r-biopharm.com]
- 3. Citrinin in Foods and Supplements: A Review of Occurrence and Analytical Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Citrinin Determination in Food and Food Supplements by LC-MS/MS: Development and Use of Reference Materials in an International Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. wur.nl [wur.nl]
- 9. fimek.edu.rs [fimek.edu.rs]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Assessment of Citrinin in Spices and Infant Cereals Using Immunoaffinity Column Clean-Up with HPLC-Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Citrinin Determination in Food and Food Supplements by LC-MS/MS: Development and Use of Reference Materials in an International Collaborative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Citrinin-d6 in mycotoxin research and food safety.
Application of Citrinin-d6 in Mycotoxin Research and Food Safety
Abstract
Citrinin is a nephrotoxic mycotoxin produced by several species of fungi, including Penicillium, Aspergillus, and Monascus. It is a natural contaminant of various food commodities such as grains, cereals, fruits, and red yeast rice, posing a significant risk to human and animal health.[1][2] Accurate and reliable quantification of citrinin is crucial for food safety monitoring and toxicological research. The stable isotope-labeled internal standard, this compound, is instrumental in developing robust analytical methods using the isotope dilution assay principle, primarily with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach enhances the accuracy and precision of quantification by correcting for matrix effects and variations during sample preparation and analysis.
This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantitative analysis of citrinin in food matrices.
Introduction to Citrinin and the Need for Accurate Analysis
Citrinin (CIT) is a polyketide mycotoxin first isolated from Penicillium citrinum.[3] It is known to be nephrotoxic, causing damage to the kidneys, and has also been reported to have hepatotoxic and carcinogenic properties.[1] Citrinin often co-occurs with another nephrotoxic mycotoxin, ochratoxin A, potentially leading to synergistic toxic effects. Due to its widespread occurrence in the food chain, regulatory bodies have set maximum permissible levels for citrinin in certain food products. For instance, the European Union has established a maximum limit for citrinin in food supplements based on red yeast rice.[1][4]
The accurate quantification of citrinin in complex food matrices is challenging due to the potential for signal suppression or enhancement in the mass spectrometer, known as matrix effects. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mitigating these issues. This compound is chemically identical to the native citrinin analyte but has a higher molecular weight due to the replacement of six hydrogen atoms with deuterium. As it behaves identically to the native toxin during sample extraction, cleanup, and chromatographic separation, it can effectively compensate for any analyte loss or ionization variability, leading to highly accurate and precise results.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a highly accurate analytical technique for quantifying compounds. The principle involves adding a known amount of an isotopically labeled version of the analyte (e.g., this compound) to the sample at the beginning of the analytical process. This "isotopic spike" serves as an internal standard. The native analyte and the labeled standard are then extracted and analyzed together by LC-MS/MS. By measuring the ratio of the signal from the native analyte to that of the labeled internal standard, the concentration of the native analyte in the original sample can be determined with high precision, as the ratio is largely unaffected by variations in sample recovery or matrix-induced ionization changes.
Experimental Protocols
The following protocols are adapted from validated methods for mycotoxin analysis, particularly the European Union Reference Laboratory (EURL) method for citrinin determination, and are tailored for the use of this compound.[5]
Materials and Reagents
-
Standards:
-
Citrinin (certified standard)
-
This compound (certified standard)
-
-
Solvents (LC-MS Grade):
-
Methanol
-
Acetonitrile
-
Water
-
-
Reagents:
-
Acetic Acid (glacial)
-
Ammonium Acetate
-
-
Sample Preparation Materials:
-
Polypropylene centrifuge tubes (50 mL)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Preparation of Standard and Calibration Solutions
3.2.1 Stock Solutions (100 µg/mL)
-
Prepare individual stock solutions of Citrinin and this compound in acetonitrile or methanol at a concentration of 100 µg/mL. Store at -20°C in amber vials.
3.2.2 Intermediate Standard Solutions (1 µg/mL)
-
Citrinin Intermediate Standard: Dilute 100 µL of the 100 µg/mL Citrinin stock solution with 9.9 mL of a methanol/water/acetic acid mixture (80/18/2, v/v/v).
-
This compound Internal Standard (IS) Working Solution: Dilute 100 µL of the 100 µg/mL this compound stock solution with 9.9 mL of the same diluent. A typical working concentration for the IS is 100 ng/mL, which can be prepared by a further 1:10 dilution of the 1 µg/mL solution.
3.2.3 Calibration Curve Solutions
-
Prepare a series of calibration standards by serially diluting the Citrinin intermediate standard solution. Each calibration standard must be fortified with the this compound IS working solution to a constant final concentration (e.g., 10 ng/mL).
Sample Preparation Protocol (for Cereal-Based Products)
This protocol is based on a QuEChERS-style (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction.[1]
-
Weighing and Spiking: Weigh 5 g of the homogenized sample into a 50 mL polypropylene tube. Add a specific volume of the this compound IS working solution (e.g., 50 µL of a 1 µg/mL solution to achieve a final concentration of 10 ng/g in the sample).
-
Extraction: Add 20 mL of an extraction solvent mixture of acetonitrile/water/acetic acid (79/20/1, v/v/v).
-
Homogenization: Cap the tube tightly and shake vigorously for 1 minute. Then, place the tube in an ultrasonic bath for 30 minutes.[6]
-
Centrifugation: Centrifuge the tube at 4000 rpm for 10 minutes.
-
Dilution and Filtration: Take a 1 mL aliquot of the supernatant and transfer it to a new tube. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[6]
-
Reconstitution: Reconstitute the dried extract in 1 mL of the mobile phase starting composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Final Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter into an LC vial for analysis.
LC-MS/MS Instrumental Analysis
3.4.1 Liquid Chromatography (LC) Conditions
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm particle size) |
| Mobile Phase A | 5 mM Ammonium Acetate and 0.05% Acetic Acid in Water[5] |
| Mobile Phase B | 5 mM Ammonium Acetate and 0.05% Acetic Acid in Methanol[5] |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 30°C |
| Gradient Elution | Start at 10% B, ramp to 100% B over 10 min, hold for 12 min, return to 10% B at 22.5 min, and re-equilibrate.[3] |
3.4.2 Mass Spectrometry (MS/MS) Conditions
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode. The exact MRM transitions for this compound may vary slightly depending on the instrument and specific labeling pattern but can be predicted based on the structure of citrinin.
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (Quantifier, m/z) | Product Ion (Qualifier, m/z) |
| Citrinin | ESI+ | 251.1 | 233.1 | 177.1 |
| This compound | ESI+ | 257.1 (Predicted) | 239.1 (Predicted) | 181.1 (Predicted) |
Note: The MRM transitions for Citrinin are commonly reported.[7] The transitions for this compound are predicted based on a +6 Da mass shift and should be optimized on the specific instrument used.
Data Presentation and Method Performance
The performance of the analytical method should be validated according to established guidelines (e.g., Commission Regulation (EC) No 401/2006). Key validation parameters are summarized below.
Method Validation Parameters
| Parameter | Typical Performance Criteria |
| Linearity (R²) | > 0.99 |
| Recovery | 70-120%[4][6] |
| Repeatability (RSDr) | < 15% |
| Reproducibility (RSDR) | < 25% |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/kg (matrix dependent)[8] |
| Limit of Quantification (LOQ) | 0.25 - 3.0 µg/kg (matrix dependent)[8] |
Occurrence Data for Citrinin in Various Food Matrices
The following table summarizes reported findings of citrinin contamination in different food products, highlighting the need for sensitive analytical methods.
| Food Matrix | Country/Region | Concentration Range (µg/kg) | Reference |
| Red Yeast Rice | Malaysia | 230 - 20,650 | |
| Rice | Canada | 700 - 1130 | |
| Rice | Japan | 49 - 92 | |
| Wheat & Maize | Croatia | <1 - 103 | |
| Wheat | Germany | <1 - 2.7 |
Visualized Workflows and Pathways
Experimental Workflow for Citrinin Analysis
Caption: Analytical Workflow for Citrinin Quantification.
Simplified Mechanism of Citrinin-Induced Toxicity
Caption: Citrinin's Mechanism of Toxicity.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of citrinin in complex matrices such as food and feed. The isotope dilution LC-MS/MS method described herein offers high accuracy, precision, and sensitivity, effectively overcoming challenges posed by matrix effects. This methodology is essential for regulatory monitoring, ensuring food safety, and supporting further research into the toxicology and exposure assessment of citrinin.
References
- 1. elearning.unito.it [elearning.unito.it]
- 2. Simultaneous analysis of Alternaria toxins and citrinin in tomato: an optimised method using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wur.nl [wur.nl]
- 5. fimek.edu.rs [fimek.edu.rs]
- 6. lcms.cz [lcms.cz]
- 7. mdpi.com [mdpi.com]
- 8. Citrinin Determination in Food and Food Supplements by LC-MS/MS: Development and Use of Reference Materials in an International Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Citrinin Analysis Using a Deuterated Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of citrinin in various matrices, emphasizing the use of a deuterated or ¹³C-labeled internal standard to ensure accuracy and precision. The protocols outlined below are intended for use with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Citrinin is a mycotoxin produced by several species of fungi, including Penicillium, Aspergillus, and Monascus. It is a known nephrotoxin and can contaminate a variety of agricultural commodities such as cereals, fruits, and red yeast rice. Accurate and reliable quantification of citrinin is crucial for food safety and human health risk assessment. The use of a stable isotope-labeled internal standard, such as deuterated citrinin (e.g., d5-citrinin) or ¹³C-citrinin, is the gold standard for mycotoxin analysis. This approach, known as isotope dilution analysis, effectively compensates for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise results.
Overview of Sample Preparation Techniques
The choice of sample preparation technique is critical for the successful analysis of citrinin and depends on the complexity of the sample matrix. The primary goal is to efficiently extract citrinin and the internal standard from the sample while minimizing co-extraction of interfering substances. Common techniques include:
-
Liquid-Liquid Extraction (LLE): A fundamental technique involving the partitioning of citrinin between two immiscible liquid phases.
-
Solid-Phase Extraction (SPE): Utilizes a solid sorbent to selectively retain and elute citrinin, providing a cleaner extract. Immunoaffinity columns (IAC) are a highly specific form of SPE.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined method that combines extraction with a salting-out step, followed by dispersive solid-phase extraction (dSPE) for cleanup.
Experimental Protocols
Protocol 1: Analysis of Citrinin in Red Yeast Rice Food Supplements using ¹³C₁₃-Citrinin Internal Standard
This protocol is adapted from the method described by the European Union Reference Laboratory for Mycotoxins & Plant Toxins.[1]
3.1. Materials and Reagents
-
Citrinin standard solution (100 µg/mL in acetonitrile)
-
¹³C₁₃-Citrinin standard solution (10 µg/mL in acetonitrile)[1]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Hydrochloric acid (HCl)
-
Acetic acid (HAc)
-
Sodium chloride (NaCl)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ammonium acetate
-
Dispersion solution: 10% NaCl in water containing 1% HCl + 1% HAc[1]
-
Extraction solution: Acetonitrile containing 1% HCl + 1% HAc[1]
-
Dilution solution: Methanol/water/acetic acid (80/18/2, v/v/v)[1]
-
50 mL polypropylene centrifuge tubes
-
Mechanical shaker
-
Vortex mixer
-
Centrifuge
3.2. Sample Preparation
-
Weigh an appropriate number of capsules or tablets of the red yeast rice supplement into a 500 mL polypropylene bottle.
-
Add 2.5 mL of dispersion solution per gram of sample.
-
Shake on a mechanical shaker for 15 minutes.[1]
-
Add 5.0 mL of extraction solution per gram of sample.
-
Shake on a mechanical shaker for 30 minutes.[1]
-
Transfer 15 mL of the extraction mixture (equivalent to 2 g of sample) to a 50 mL centrifuge tube.
-
Add 100 µL of ¹³C₁₃-citrinin standard solution (1.0 µg/mL).[1]
-
Add 4 g of MgSO₄ and 1 g of NaCl.[1]
-
Vortex for 30 seconds.
-
Centrifuge at 3500 rpm for 10 minutes.[1]
-
Take an aliquot of the upper acetonitrile phase and dilute it 10-fold with the dilution solution.
-
The sample is now ready for LC-MS/MS analysis.
3.3. LC-MS/MS Parameters
-
LC Column: C18 reversed-phase column (e.g., 50 x 4.6 mm, 1.8 µm)
-
Mobile Phase A: 5 mM ammonium acetate and 0.05% acetic acid in water[1]
-
Mobile Phase B: 5 mM ammonium acetate and 0.05% acetic acid in methanol[1]
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute citrinin, followed by re-equilibration.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Citrinin: Precursor ion m/z 251.1 → Product ions (e.g., m/z 233.1, 205.1)
-
¹³C₁₃-Citrinin: Precursor ion m/z 264.1 → Product ions (e.g., m/z 246.1, 216.1)
-
Protocol 2: QuEChERS-based Extraction for Citrinin in Cereals and Feed with ¹³C-Labeled Internal Standard
This protocol is a general adaptation from QuEChERS methods described for mycotoxin analysis in complex matrices.[2]
3.1. Materials and Reagents
-
Citrinin standard solution
-
¹³C-labeled citrinin internal standard solution
-
Acetonitrile with 1% acetic acid
-
Water (LC-MS grade)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Sodium citrate tribasic dihydrate
-
Sodium citrate dibasic sesquihydrate
-
Dispersive SPE (dSPE) sorbent (e.g., C18, PSA)
-
50 mL and 15 mL polypropylene centrifuge tubes
-
High-speed centrifuge
3.2. Sample Preparation
-
Weigh 5 g of homogenized and ground cereal or feed sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds.
-
Spike with the ¹³C-labeled citrinin internal standard and let it equilibrate for 30 minutes.
-
Add 10 mL of acetonitrile with 1% acetic acid.
-
Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
-
Transfer an aliquot of the upper acetonitrile layer to a 15 mL tube containing the dSPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
Take an aliquot of the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable solvent for LC-MS/MS analysis.
3.3. LC-MS/MS Parameters
-
Follow the LC-MS/MS parameters as described in Protocol 1, optimizing as necessary for the specific instrument and column used.
Data Presentation
The following tables summarize typical quantitative data obtained from citrinin analysis using deuterated or ¹³C-labeled internal standards.
Table 1: Method Validation Data for Citrinin Analysis in Various Matrices
| Matrix | Method | Internal Standard | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | RSD (%) | Reference |
| Red Yeast Rice | LC-MS/MS | ¹³C₁₃-Citrinin | - | 20 | - | - | [1] |
| Red Rice | LC-MS/MS | ¹³C₂₀-OTA | - | 200 | 102.8 | 6.27 | [3][4] |
| Wheat Flour | LC-MS/MS | ¹³C-Citrinin | - | 2.5 | - | 6.4 - 10.2 | [5][6] |
| Feed (Chicken & Pig) | UPLC-MS/MS | ¹³C-labeled OTA & CIT | - | - | - | [2][7] | |
| Human Urine | UHPLC-Q-Orbitrap HRMS | - | 0.003 | 0.01 | 70-120 | <16 | [8] |
| Human Blood Plasma | LC-MS/MS | - | 0.07 (ng/mL) | 0.15 (ng/mL) | - | - |
LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation.
Table 2: LC-MS/MS Parameters for Citrinin and ¹³C-Citrinin
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| Citrinin | 251.1 | 233.1 | 205.1 | 15-25 |
| ¹³C₁₃-Citrinin | 264.1 | 246.1 | 216.1 | 15-25 |
Note: Collision energies should be optimized for the specific mass spectrometer being used.
Visualizations
References
- 1. wur.nl [wur.nl]
- 2. elearning.unito.it [elearning.unito.it]
- 3. researchgate.net [researchgate.net]
- 4. fimek.edu.rs [fimek.edu.rs]
- 5. Citrinin Determination in Food and Food Supplements by LC-MS/MS: Development and Use of Reference Materials in an International Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of an LC-MS/MS method for the simultaneous determination of citrinin and ochratoxin a in a variety of feed and foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Preparation of Citrinin-d6 Working Solutions for Calibration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citrinin is a mycotoxin produced by several species of fungi, including Penicillium, Aspergillus, and Monascus. It is a nephrotoxic compound that can contaminate various food commodities, posing a health risk to humans and animals. Accurate quantification of citrinin in complex matrices is crucial for food safety and toxicological studies. The use of a stable isotope-labeled internal standard, such as citrinin-d6, is a widely accepted approach in analytical methods like liquid chromatography-mass spectrometry (LC-MS/MS) to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation.
This document provides a detailed protocol for the preparation of this compound working solutions for use in calibration. The procedures outlined below are intended to ensure the accuracy, reproducibility, and stability of the prepared standards.
Quantitative Data Summary
The following table summarizes the key quantitative data for the preparation of this compound working solutions. It is important to note that while specific data for this compound is limited, the physicochemical properties of deuterated analogues are generally very similar to their non-deuterated counterparts. The data presented for citrinin is therefore considered a reliable guide for this compound.
| Parameter | Value | Solvent/Conditions | Reference |
| Solubility | |||
| Methanol | Soluble | - | [1][2] |
| Ethanol | approx. 2 mg/mL | - | [3] |
| Dimethyl sulfoxide (DMSO) | approx. 20 mg/mL | - | [3] |
| Dimethylformamide (DMF) | approx. 20 mg/mL | - | [3] |
| Water | Sparingly soluble | - | [1][3] |
| Stock Solution Stability | Stable for at least 14 months | Acetonitrile | [4] |
| Stored at -18°C | [4] | ||
| Storage of Solid Compound | ≥ 4 years | -20°C | [3] |
Experimental Protocol
This protocol describes the preparation of a stock solution of this compound and its subsequent serial dilution to create a set of working solutions for calibration curve generation.
3.1. Materials and Equipment
-
This compound (solid standard)
-
Methanol (LC-MS grade or equivalent)
-
Acetonitrile (LC-MS grade or equivalent)
-
Calibrated analytical balance (readable to at least 0.01 mg)
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Calibrated micropipettes and sterile, disposable tips
-
Amber glass vials with PTFE-lined screw caps for storage
-
Vortex mixer
-
Ultrasonic bath
3.2. Health and Safety Precautions
Citrinin is a mycotoxin and should be handled with appropriate safety precautions. This compound, as a derivative, should be treated with the same level of care.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Avoid inhalation of dust or solutions.
-
Consult the Safety Data Sheet (SDS) for this compound before use.
-
Dispose of all waste in accordance with institutional and local regulations for hazardous materials.[5]
3.3. Preparation of this compound Stock Solution (e.g., 100 µg/mL)
-
Equilibration: Allow the vial containing the solid this compound standard to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh a precise amount of the this compound standard (e.g., 1 mg) using a calibrated analytical balance. Record the exact weight.
-
Dissolution: Quantitatively transfer the weighed this compound to a Class A volumetric flask of appropriate size (e.g., a 10 mL flask for a 1 mg weight to achieve a 100 µg/mL concentration).
-
Solvent Addition: Add a small amount of methanol (or acetonitrile) to the flask to dissolve the solid.
-
Complete Dissolution: Gently swirl the flask to dissolve the compound completely. If necessary, use a vortex mixer or an ultrasonic bath for a short period to ensure full dissolution.
-
Dilution to Volume: Once the solid is completely dissolved, bring the solution to the final volume with the same solvent.
-
Homogenization: Cap the flask and invert it several times (at least 10-15 times) to ensure the solution is homogeneous.
-
Labeling and Storage: Transfer the stock solution to a labeled amber glass vial. The label should include the compound name (this compound), concentration, solvent, preparation date, and initials of the preparer. Store the stock solution at -20°C or below.[3]
3.4. Preparation of Intermediate and Working Calibration Solutions
Prepare a series of working solutions by serially diluting the stock solution. The following is an example of a dilution series. The final concentrations should be adjusted to be appropriate for the expected range of the analyte in the samples and the sensitivity of the analytical instrument.
-
Intermediate Solution (e.g., 10 µg/mL):
-
Pipette 1 mL of the 100 µg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with methanol (or the desired final solvent for your analytical method).
-
Mix thoroughly.
-
-
Working Calibration Solutions (e.g., 1, 5, 10, 50, 100, 500 ng/mL):
-
Prepare a set of labeled volumetric flasks or vials.
-
Perform serial dilutions from the intermediate solution to achieve the desired concentrations. For example, to prepare a 100 ng/mL working solution, pipette 100 µL of the 10 µg/mL intermediate solution into a 10 mL volumetric flask and dilute to the mark.
-
The final dilution solvent should ideally match the mobile phase composition of the analytical method to avoid solvent effects during injection.
-
3.5. Quality Control
-
Purity: Use a high-purity this compound standard from a reputable supplier. The certificate of analysis should be reviewed.
-
Accuracy of Preparation: Use calibrated balances and pipettes.
-
Verification: After preparation, the concentration of the stock solution can be verified by UV-Vis spectrophotometry if the molar absorptivity of this compound is known or can be assumed to be the same as citrinin.
-
Stability: Working solutions should be prepared fresh from the stock solution as needed. If stored, they should be kept in amber vials at low temperatures (e.g., -20°C) and their stability should be periodically checked. Aqueous solutions of citrinin are not recommended for long-term storage.[3]
Experimental Workflow Diagram
The following diagram illustrates the workflow for the preparation of this compound working solutions.
Caption: Workflow for the preparation of this compound stock and working solutions.
References
Application Note: Optimal Separation of Citrinin and Citrinin-d6 by Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides detailed parameters and protocols for the optimal separation and quantification of citrinin and its deuterated internal standard, citrinin-d6, using liquid chromatography coupled with mass spectrometry (LC-MS/MS).
Introduction
Citrinin is a mycotoxin produced by several species of fungi from the genera Aspergillus, Penicillium, and Monascus. It can contaminate various food and feed commodities, including cereals, red yeast rice, fruits, and spices.[1][2] Due to its nephrotoxic, genotoxic, and carcinogenic properties, sensitive and accurate analytical methods are crucial for its detection and quantification in various matrices.[3] The use of a stable isotope-labeled internal standard, such as this compound, is the preferred method for accurate quantification by LC-MS/MS as it compensates for matrix effects and variations in sample preparation and instrument response.[4][5] This application note outlines the key liquid chromatography parameters and a detailed protocol for the successful separation and analysis of citrinin and this compound.
Liquid Chromatography Parameters
Optimal separation of citrinin and its deuterated analog is typically achieved using reversed-phase liquid chromatography. While chromatographic conditions can be adapted based on the specific matrix and instrumentation, the following tables summarize commonly employed parameters for both High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC).
HPLC and UHPLC Parameters
| Parameter | HPLC Conditions | UHPLC Conditions |
| Column | Ascentis Express C-18 (2.1 × 100 mm, 2.7 µm) or equivalent[6] | Hypersil GOLD C18 (150 x 4.6 mm, 3 µm) or equivalent[7] |
| Mobile Phase A | 10 mM Ammonium Formate and 0.05% Formic Acid in Water[6] | 5 mM Ammonium Acetate / 0.05% Acetic Acid in Water[8] |
| Mobile Phase B | Methanol[6] | 5 mM Ammonium Acetate / 0.05% Acetic Acid in Methanol[8] |
| Gradient | Refer to Table 2.1.1 | Refer to Table 2.1.2 |
| Flow Rate | 0.3 mL/min[6] | 0.4 mL/min[9] |
| Column Temperature | 40 °C[7] | 40 °C |
| Injection Volume | 5 µL | 5 µL[9] |
| Total Run Time | ~25 min[6] | ~8-10 min[4][9] |
Example HPLC Gradient
| Time (min) | % Mobile Phase B (Methanol) |
| 0.0 | 10 |
| 10.0 | 100 |
| 22.0 | 100 |
| 22.5 | 10 |
| 25.0 | 10 |
This is an exemplary gradient program and may require optimization.[6]
Example UHPLC Gradient
| Time (min) | % Mobile Phase B (Methanol w/ additives) |
| 0.0 | 0 |
| 1.0 | 0 |
| 2.0 | 95 |
| 2.5 | 95 |
| 5.0 | 75 |
| 6.0 | 60 |
| 6.5 | 0 |
| 8.0 | 0 |
This is an exemplary gradient program and may require optimization.[9]
Mass Spectrometry Parameters
Detection is typically performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Electrospray ionization (ESI) in positive mode is commonly used for citrinin and its internal standard.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Spray Voltage | ~4 kV |
| Capillary Temperature | ~290 °C[9] |
| Sheath Gas Pressure | 35 (arbitrary units)[9] |
| Auxiliary Gas | 10 (arbitrary units)[9] |
| MRM Transitions | Refer to Table 3.1 |
MRM Transitions for Citrinin and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Citrinin | 251.1 | 233.1, 177.1 | Optimized empirically |
| This compound | 257.1 | 239.1, 181.1 | Optimized empirically |
Note: The exact m/z values and collision energies should be optimized for the specific instrument being used.
Experimental Protocol
This protocol provides a general workflow for the extraction and analysis of citrinin from a solid matrix such as red yeast rice or other cereals.
Materials and Reagents
-
Homogenized sample (e.g., red yeast rice powder)
-
Citrinin and this compound analytical standards
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade
-
Water, HPLC or LC-MS grade
-
Acetic Acid (HAc), analytical grade
-
Ammonium Acetate (NH4Ac) or Ammonium Formate
-
Magnesium Sulfate (MgSO4), anhydrous
-
Sodium Chloride (NaCl)
-
Centrifuge tubes (50 mL)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
LC vials
Sample Preparation and Extraction
-
Weigh 1-5 g of the homogenized sample into a 50 mL centrifuge tube.[10]
-
Spike the sample with an appropriate amount of this compound internal standard solution.
-
Add 10-20 mL of extraction solvent. A common solvent mixture is acetonitrile/water/acetic acid (e.g., 79:20:1 v/v/v).[10]
-
Vortex the sample for 1-2 minutes to ensure thorough mixing.
-
Extract the sample using an ultrasonic bath for 30 minutes or a mechanical shaker for 30 minutes.[8][10]
-
Add 4 g of MgSO4 and 1 g of NaCl to the tube to induce phase separation (QuEChERS-based method).[8]
-
Vortex vigorously for 1 minute.
-
Centrifuge the sample at 3500-4000 rpm for 10 minutes.[8]
-
Collect an aliquot of the upper acetonitrile layer.
-
Dilute the extract (e.g., 10-fold) with a solution that mimics the initial mobile phase composition (e.g., Methanol/Water/Acetic Acid 80:18:2 v/v/v).[8]
-
Filter the diluted extract through a 0.22 µm syringe filter into an LC vial for analysis.
Experimental Workflow Diagram
The following diagram illustrates the general workflow from sample preparation to data analysis.
Caption: Experimental workflow for citrinin analysis.
Conclusion
The described liquid chromatography parameters and protocol provide a robust framework for the simultaneous separation and quantification of citrinin and its deuterated internal standard, this compound. The use of UHPLC can significantly reduce run times while maintaining excellent resolution and sensitivity. The provided QuEChERS-based sample preparation method is effective for a variety of solid matrices.[4][5] Researchers should optimize the specific parameters based on their instrumentation and matrix to achieve the best performance.
References
- 1. Citrinin: Effective mycotoxin analysis using HPLC & immunoaffinity columns [food.r-biopharm.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. elearning.unito.it [elearning.unito.it]
- 5. Development and validation of an LC-MS/MS method for the simultaneous determination of citrinin and ochratoxin a in a variety of feed and foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous analysis of Alternaria toxins and citrinin in tomato: an optimised method using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Citrinin in Spices and Infant Cereals Using Immunoaffinity Column Clean-Up with HPLC-Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wur.nl [wur.nl]
- 9. Citrinin Dietary Exposure Assessment Approach through Human Biomonitoring High-Resolution Mass Spectrometry-Based Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fimek.edu.rs [fimek.edu.rs]
Mitigating Matrix Effects in Complex Samples: The Use of Citrinin-d6 for Accurate Quantification
Application Note
Introduction
The accurate quantification of mycotoxins, such as citrinin, in complex sample matrices like food, feed, and biological fluids is a significant analytical challenge. One of the primary obstacles is the "matrix effect," where co-eluting endogenous components of the sample interfere with the ionization of the target analyte in the mass spectrometer source, leading to either suppression or enhancement of the signal. This can result in inaccurate and unreliable quantification. The use of a stable isotope-labeled internal standard (IL-IS), such as Citrinin-d6, is a robust and widely accepted strategy to compensate for these matrix effects. By behaving almost identically to the native analyte during sample preparation, chromatography, and ionization, the IL-IS allows for reliable correction of signal variations, thereby improving the accuracy and precision of the analytical method.
This application note provides a detailed protocol for the use of this compound as an internal standard to mitigate matrix effects in the analysis of citrinin in complex samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology is based on established principles and data from collaborative validation studies.
Principle of Matrix Effect Compensation with an Isotope-Labeled Internal Standard
The core principle behind using an IL-IS is that it shares nearly identical physicochemical properties with the analyte of interest. The minor difference in mass due to isotopic enrichment allows the mass spectrometer to distinguish between the analyte and the internal standard. Because they co-elute and experience the same ionization suppression or enhancement, the ratio of the analyte signal to the IL-IS signal remains constant, even when the absolute signal intensities fluctuate due to matrix effects. This allows for accurate quantification by relating this ratio to a calibration curve prepared with the same IL-IS.
Experimental Protocols
This section details a comprehensive protocol for the analysis of citrinin in complex matrices using this compound as an internal standard. The method is adapted from a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based procedure, which is widely applicable to a variety of food and feed samples.
Materials and Reagents
-
Citrinin standard
-
This compound internal standard solution (concentration to be optimized based on expected analyte levels)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (or other appropriate mobile phase modifier)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Syringe filters (e.g., 0.22 µm PTFE)
Sample Preparation (QuEChERS-based Extraction)
-
Sample Homogenization : Homogenize a representative portion of the solid sample.
-
Weighing : Weigh 2.0 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking : Add a known amount of this compound internal standard solution to the sample. The concentration should be in the mid-range of the calibration curve.
-
Extraction :
-
Add 10 mL of acetonitrile/water (e.g., 80:20, v/v) to the tube.
-
Vortex or shake vigorously for 1 minute to ensure thorough mixing and extraction.
-
-
Salting-Out :
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride to the tube.
-
Immediately vortex for 1 minute to prevent the formation of agglomerates.
-
-
Centrifugation : Centrifuge the tube at ≥4000 rpm for 5 minutes to separate the phases.
-
Supernatant Collection : Carefully transfer an aliquot of the upper acetonitrile layer into a clean tube.
-
Filtration : Filter the extract through a 0.22 µm syringe filter into an autosampler vial.
-
Analysis : The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Conditions (Illustrative)
-
LC System : A high-performance or ultra-high-performance liquid chromatography system.
-
Column : A C18 reversed-phase column suitable for mycotoxin analysis (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase :
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient : A suitable gradient to achieve separation of citrinin from matrix interferences.
-
Flow Rate : 0.3 mL/min
-
Injection Volume : 5 µL
-
Column Temperature : 40 °C
-
MS System : A triple quadrupole mass spectrometer.
-
Ionization Mode : Electrospray Ionization (ESI), positive or negative mode (to be optimized).
-
MRM Transitions :
-
Citrinin : Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier)
-
This compound : Precursor ion > Product ion (Quantifier)
-
Data Presentation
The following tables summarize the performance of a method for citrinin determination using a 13C-labeled internal standard in various food matrices, demonstrating the effectiveness of this approach. The data is derived from an international collaborative study and showcases the method's precision.[1]
Table 1: Method Performance for Citrinin in Red Yeast Rice (RYR) and Food Supplements (FS-RYR) [1]
| Matrix | Assigned Value (µg/kg) | Within-Lab RSDr (%) | Between-Lab RSDR (%) |
| RYR (low level) | 38.0 | 11.8 | 17.6 |
| RYR (high level) | 1913 | 6.4 | 10.2 |
| FS-RYR (low level) | 22.1 | 14.6 | 23.1 |
| FS-RYR (high level) | 1867 | 7.9 | 12.0 |
Table 2: Method Performance for Citrinin in Wheat Flour and Ginkgo Biloba Leaves (GBL) [1]
| Matrix | Assigned Value (µg/kg) | Within-Lab RSDr (%) | Between-Lab RSDR (%) |
| Wheat Flour | 31.1 | 10.9 | 24.1 |
| GBL | 30.2 | 10.6 | 37.3 |
RSDr: Relative Standard Deviation for repeatability (within-laboratory). RSDR: Relative Standard Deviation for reproducibility (between-laboratories).
Visualizations
The following diagrams illustrate the experimental workflow and the principle of matrix effect compensation.
Caption: Experimental workflow for citrinin analysis using this compound.
Caption: Principle of matrix effect compensation with an IL-IS.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is a highly effective strategy for compensating for matrix effects in the LC-MS/MS analysis of citrinin in complex samples. This approach significantly improves the accuracy, precision, and reliability of quantitative results by correcting for variations in sample preparation and signal intensity during analysis. The provided protocol and validation data demonstrate the robustness of this methodology for routine analysis in food safety and quality control laboratories.
References
Application Note: Simultaneous Determination of Ochratoxin A and Citrinin in Food Matrices using LC-MS/MS with Citrinin-d6 Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Ochratoxin A (OTA) and Citrinin (CIT) are mycotoxins produced by various species of Aspergillus and Penicillium fungi.[1][2] These toxins can contaminate a wide range of food commodities, including cereals, fruits, spices, and red yeast rice, posing a significant health risk to consumers due to their nephrotoxic, hepatotoxic, and carcinogenic properties.[1][3] Regulatory bodies worldwide have established maximum permissible levels for these mycotoxins in various foodstuffs.[1] Consequently, sensitive and reliable analytical methods for the simultaneous detection and quantification of OTA and CIT are crucial for food safety monitoring and risk assessment.
This application note describes a robust and sensitive method for the simultaneous determination of Ochratoxin A and Citrinin in various food matrices using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The method incorporates the use of Citrinin-d6 as an internal standard (IS) to ensure accurate quantification by compensating for matrix effects and variations in sample preparation and instrument response. The sample preparation is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure, which allows for high-throughput analysis without the need for extensive clean-up steps.[4][5][6][7]
Principle
The method involves the extraction of OTA and CIT from a homogenized food sample using an acidified organic solvent mixture. After extraction and phase separation induced by the addition of salts, an aliquot of the organic phase is diluted and directly injected into the UPLC-MS/MS system. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution program. Detection and quantification are performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard, this compound, which co-elutes with the native citrinin, allows for accurate quantification by correcting for any analyte loss during sample processing and any ion suppression or enhancement effects in the MS source.[1]
Experimental Protocols
Materials and Reagents
-
Ochratoxin A (OTA) standard
-
Citrinin (CIT) standard
-
This compound (CIT-d6) internal standard solution
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Acetic acid, glacial
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Sodium acetate, anhydrous
-
Trisodium citrate dihydrate
-
Disodium hydrogen citrate sesquihydrate
-
Syringe filters, 0.22 µm PTFE
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of OTA and CIT by dissolving the appropriate amount of each standard in methanol.
-
Intermediate Standard Solutions (10 µg/mL): Prepare intermediate solutions by diluting the stock solutions with methanol.
-
Working Standard Mixture (1 µg/mL): Prepare a mixed working standard solution containing both OTA and CIT by diluting the intermediate solutions with methanol.
-
Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of this compound in methanol.
-
Internal Standard Working Solution (100 ng/mL): Dilute the CIT-d6 stock solution with methanol to obtain the working internal standard solution.
Sample Preparation (Modified QuEChERS)
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds.
-
Add 10 mL of acetonitrile containing 1% acetic acid.
-
Vortex vigorously for 1 minute.
-
Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate).
-
Immediately vortex for 1 minute to prevent the agglomeration of salts.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a clean tube.
-
Add 10 µL of the 100 ng/mL CIT-d6 internal standard working solution.
-
Filter the extract through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (UPLC) Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min: 10% B; 1-8 min: 10-95% B; 8-9 min: 95% B; 9-10 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Tandem Mass Spectrometry (MS/MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Cone Voltage (V) | Collision Energy (eV) |
| Ochratoxin A | 404.1 | 239.1 | 358.1 | 30 | 22 |
| Citrinin | 251.1 | 191.1 | 233.1 | 25 | 15 |
| This compound | 257.1 | 197.1 | 239.1 | 25 | 15 |
Data Presentation
The performance of the method was validated in terms of linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and precision. The results are summarized in the tables below.
Table 1: Linearity, LOD, and LOQ
| Analyte | Linear Range (µg/kg) | Correlation Coefficient (r²) | LOD (µg/kg) | LOQ (µg/kg) |
| Ochratoxin A | 0.5 - 100 | > 0.99 | 0.15 | 0.5 |
| Citrinin | 0.5 - 100 | > 0.99 | 0.15 | 0.5 |
LOD and LOQ were determined as the concentration with a signal-to-noise ratio of 3 and 10, respectively.
Table 2: Recovery and Precision in Spiked Cereal Matrix
| Analyte | Spiking Level (µg/kg) | Mean Recovery (%) (n=6) | Repeatability (RSDr, %) | Reproducibility (RSDR, %) |
| Ochratoxin A | 1 | 92.5 | 5.8 | 8.2 |
| 10 | 95.1 | 4.5 | 6.9 | |
| 50 | 98.2 | 3.1 | 5.5 | |
| Citrinin | 1 | 89.7 | 6.2 | 9.1 |
| 10 | 93.4 | 5.1 | 7.8 | |
| 50 | 96.5 | 3.9 | 6.3 |
Visualizations
Experimental Workflow
Caption: Figure 1. Experimental Workflow for Mycotoxin Analysis.
Logical Relationship of the Analytical Method
Caption: Figure 2. Logical Relationship of the Analytical Method.
Conclusion
The developed UPLC-MS/MS method provides a sensitive, accurate, and reliable tool for the simultaneous quantification of Ochratoxin A and Citrinin in various food matrices. The use of a modified QuEChERS protocol for sample preparation allows for a simple and rapid extraction, making the method suitable for high-throughput analysis in routine food safety laboratories. The incorporation of this compound as an internal standard effectively compensates for matrix-induced signal suppression or enhancement, ensuring the accuracy and reliability of the quantitative results. The method has been successfully validated according to international guidelines, demonstrating excellent performance characteristics in terms of linearity, sensitivity, recovery, and precision.
References
- 1. mdpi.com [mdpi.com]
- 2. Assessment of Citrinin in Spices and Infant Cereals Using Immunoaffinity Column Clean-Up with HPLC-Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Development and validation of an LC-MS/MS method for the simultaneous determination of citrinin and ochratoxin a in a variety of feed and foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
Application of Citrinin-d6 in human biomonitoring studies for exposure assessment.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Citrinin is a mycotoxin produced by several species of fungi, including Penicillium, Aspergillus, and Monascus. It can contaminate a variety of stored grains, fruits, and other plant-based products, leading to human exposure through the diet.[1][2] Concerns regarding citrinin's potential health effects, primarily its nephrotoxicity, have necessitated reliable methods for assessing human exposure.[1][3][4] Human biomonitoring, which involves measuring the toxin or its metabolites in biological samples like urine and blood, is a key tool for this assessment.[5][6] To ensure the accuracy and precision of these measurements, especially when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is crucial. Citrinin-d6, a deuterated analog of citrinin, serves as an ideal internal standard for the quantitative analysis of citrinin in human biomonitoring studies. Its similar chemical and physical properties to the unlabeled citrinin allow it to compensate for variations during sample preparation and analysis, leading to more reliable exposure data.
Quantitative Data from Human Biomonitoring Studies
The following tables summarize quantitative data on citrinin (CIT) and its primary metabolite, dihydrocitrinone (DH-CIT), from various human biomonitoring studies. These studies typically utilize LC-MS/MS methods with isotopically labeled internal standards for accurate quantification.
Table 1: Citrinin (CIT) and Dihydrocitrinone (DH-CIT) Concentrations in Human Urine
| Population (Country) | Sample Size (n) | Analyte | Detection Frequency (%) | Mean Concentration (ng/mL) | Maximum Concentration (ng/mL) | Normalization |
| Italian Adults | 300 | CIT | 47 | 0.29 | 4.0 | ng/mg Creatinine[1] |
| DH-CIT | 21 | 0.39 | 2.5 | ng/mg Creatinine[1] | ||
| German Adults | 142 | CIT + DH-CIT | 100 | 0.3 (median) | 3.5 | ng/mL |
| German Children (2-14 years) | 179 | CIT + DH-CIT | 100 | 0.54 (median) | 7.62 | ng/mL |
| German Adults | 50 | CIT | 82 | 0.03 | 0.08 | ng/mL[2] |
| DH-CIT | 84 | 0.06 | 0.51 | ng/mL[2] | ||
| Belgian Adults | 239 | CIT | 59 | - | 1.494 | pg/mL |
| Belgian Children | 155 | CIT | 72 | - | 0.416 | ng/mL |
Table 2: Citrinin (CIT) and Dihydrocitrinone (DH-CIT) Concentrations in Human Plasma/Serum
| Population (Country) | Sample Size (n) | Analyte | Detection Frequency (%) | Concentration Range (ng/mL) |
| German Adults | 8 | CIT | 100 | 0.11 - 0.26 |
| Tunisian CRC Patients & Controls | 100 | CIT | 36 | Mean of positives: 0.49 ± 0.2 |
Experimental Protocols
Protocol 1: Preparation of this compound Internal Standard Working Solution
This protocol outlines the preparation of a this compound working solution for spiking into human urine or plasma samples.
Materials:
-
This compound (certified reference material)
-
Methanol (LC-MS grade)
-
Microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh a precise amount of this compound (e.g., 1 mg) and dissolve it in a known volume of methanol (e.g., 10 mL) in a volumetric flask to obtain a stock solution of 100 µg/mL.
-
Store the stock solution at -20°C in an amber vial to protect it from light.
-
-
Intermediate Solution (e.g., 1 µg/mL):
-
Perform a serial dilution of the stock solution. For example, pipette 100 µL of the 100 µg/mL stock solution into a microcentrifuge tube and add 9.9 mL of methanol to obtain a 1 µg/mL intermediate solution.
-
-
Working Solution (e.g., 10 ng/mL):
-
Further dilute the intermediate solution to a working concentration suitable for spiking into samples. For instance, take 100 µL of the 1 µg/mL solution and add 9.9 mL of methanol to achieve a 10 ng/mL working solution. The final concentration of the working solution should be optimized based on the expected concentration range of citrinin in the samples and the sensitivity of the LC-MS/MS instrument.
-
Protocol 2: Analysis of Citrinin in Human Urine by LC-MS/MS using this compound Internal Standard
This protocol describes the extraction and analysis of citrinin and its metabolite from human urine samples.
1. Sample Preparation and Extraction:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Take a 1 mL aliquot of the urine sample in a polypropylene tube.
-
Spike the sample with a known amount of the this compound internal standard working solution (e.g., 10 µL of a 10 ng/mL solution).
-
Add 1 mL of 1 mM acetic acid in water and vortex.
-
Immunoaffinity Column (IAC) Cleanup:
-
Load the diluted urine sample onto an immunoaffinity column specific for citrinin (e.g., CitriTest®).
-
Wash the column with water to remove interfering substances.
-
Elute the citrinin and this compound with 2 mL of methanol.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase starting condition (e.g., 80:20 water:methanol with 0.1% formic acid) for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Citrinin: Monitor at least two transitions (e.g., m/z 251.1 -> 233.1 for quantification and m/z 251.1 -> 205.1 for confirmation).
-
Dihydrocitrinone (DH-CIT): Monitor appropriate transitions (e.g., m/z 253.1 -> 235.1).
-
This compound: Monitor the corresponding mass-shifted transition (e.g., m/z 257.1 -> 239.1).
-
-
Optimize other MS parameters such as collision energy and declustering potential for each analyte and the internal standard.
-
3. Quantification:
-
Generate a calibration curve using a series of standards containing known concentrations of citrinin and a constant concentration of this compound.
-
Plot the ratio of the peak area of citrinin to the peak area of this compound against the concentration of citrinin.
-
Determine the concentration of citrinin in the unknown samples by interpolating their peak area ratios on the calibration curve.
Visualizations
Citrinin Metabolism and Bioactivation
The following diagram illustrates the metabolic conversion of citrinin to its less toxic metabolite, dihydrocitrinone, a key detoxification pathway in humans.
References
- 1. scispace.com [scispace.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. lcms.cz [lcms.cz]
- 5. Development of a multi-mycotoxin LC-MS/MS method for the determination of biomarkers in pig urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting poor peak shape and tailing for Citrinin-d6 in HPLC
This guide provides troubleshooting advice and answers to frequently asked questions regarding poor peak shape and tailing for Citrinin-d6 in High-Performance Liquid Chromatography (HPLC) analysis.
Troubleshooting Guide: Poor Peak Shape and Tailing
Poor peak shape, particularly tailing, is a common issue in HPLC that can compromise the accuracy and reproducibility of quantification. This guide provides a systematic approach to identifying and resolving the root cause of peak tailing for this compound.
Question: Why is my this compound peak tailing?
Answer: Peak tailing for this compound, an acidic compound, is most often caused by issues related to the mobile phase pH, which leads to secondary interactions with the stationary phase. However, other system and method parameters can also be responsible. Follow this step-by-step guide to diagnose the problem.
Step 1: Evaluate Mobile Phase pH
The primary cause of peak tailing for acidic compounds like citrinin is improper mobile phase pH.[1] Citrinin has a pKa of approximately 2.3.[2] If the mobile phase pH is close to or above the pKa, the analyte will exist in both its protonated (neutral) and deprotonated (ionized) forms, leading to peak distortion.[3]
-
Is your mobile phase pH at least 1.5-2 units below the analyte's pKa?
-
Yes: Proceed to Step 2.
-
No/Unsure: This is the most likely cause. The carboxyl group on citrinin is ionized at higher pH values, leading to secondary interactions with the silica backbone of the column.[4] Adjust your mobile phase to a pH of approximately 2.5. This is typically achieved by adding a small amount of acid, such as formic acid, trifluoroacetic acid (TFA), or phosphoric acid.[5][6][7]
-
Step 2: Check Column Health
Column-related problems are another frequent source of peak tailing.
-
Column Contamination: Strongly retained compounds from previous injections can accumulate on the column inlet, creating active sites that cause tailing.
-
Column Void: A void or channel in the packing material at the column inlet can cause the sample band to spread, resulting in tailing or split peaks. This can be caused by pressure shocks or operating at a pH outside the column's stable range.
-
Solution: Replace the column. To prevent recurrence, always operate within the manufacturer's recommended pH and pressure limits.[4]
-
-
Inappropriate Column Chemistry: For acidic compounds, secondary interactions with residual silanol groups on the silica surface can cause tailing.[4]
-
Solution: Use a high-purity, end-capped C18 column. These columns have fewer accessible silanol groups, minimizing secondary interactions.[1]
-
Step 3: Assess System and Method Parameters
If the mobile phase and column are not the issue, investigate the following system parameters:
-
Extra-Column Volume: Excessive volume between the injector and the detector can lead to band broadening and peak tailing.
-
Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and ensure the tubing length between the column and detector is as short as possible. Check all fittings to ensure they are properly connected and not contributing dead volume.
-
-
Insufficient Buffer Concentration: The buffer is crucial for maintaining a stable pH. A low buffer concentration may not be sufficient to control the pH at the column surface.
-
Solution: Ensure the buffer concentration is adequate, typically between 10-50 mM.[1]
-
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak fronting or tailing.
-
Solution: Reduce the injection volume or dilute the sample.
-
Frequently Asked Questions (FAQs)
Q1: Are there special considerations for the deuterated standard, this compound, compared to citrinin?
A: Generally, deuterated standards like this compound are expected to have very similar chromatographic behavior to their non-deuterated counterparts. The primary difference is their mass, which is relevant for mass spectrometry detection. However, minor shifts in retention time can sometimes be observed due to the deuterium isotope effect.[9] The chemical properties that lead to peak tailing (i.e., the acidic functional group) are the same, so the troubleshooting steps are identical for both compounds.
Q2: What is an acceptable tailing factor?
A: An ideal, perfectly symmetrical peak has a tailing factor (Tf) or asymmetry factor (As) of 1.0. For most applications, a tailing factor between 0.9 and 1.5 is considered acceptable.[4] Values above 1.5 often indicate a problem that needs to be addressed.
Q3: My mobile phase is acidic, but I still see tailing. What should I check next?
A: If your mobile phase pH is confirmed to be low (e.g., pH 2.5), the next most likely causes are related to the column's health. Check for contamination by flushing with a strong solvent or consider that the column may be nearing the end of its life. Also, verify that there are no leaks or excessive tubing length in your system (extra-column volume).
Q4: Can the sample solvent cause peak tailing?
A: Yes. If your sample is dissolved in a solvent that is much stronger than your mobile phase (e.g., 100% acetonitrile in a mobile phase with low organic content), it can cause peak distortion, including tailing or fronting. Whenever possible, dissolve your sample in the initial mobile phase.
Data Presentation
The effect of mobile phase pH on the peak shape of an acidic compound like this compound is significant. The following table provides representative data on how the tailing factor can change with pH.
| Mobile Phase pH | Analyte State | Expected Tailing Factor (Tf) | Peak Shape |
| 4.5 (> pKa) | Mostly Ionized | > 2.0 | Severe Tailing |
| 3.5 (> pKa) | Partially Ionized | 1.6 - 2.0 | Moderate Tailing |
| 2.5 (< pKa) | Mostly Non-ionized | 1.0 - 1.2 | Symmetrical |
| 2.0 (<< pKa) | Fully Non-ionized | ~ 1.0 | Highly Symmetrical |
This table illustrates the expected trend for an acidic compound with a pKa of ~2.3. Actual values may vary based on the specific column and HPLC system.
Experimental Protocols
Recommended HPLC Protocol for this compound Analysis
This method is based on established protocols for citrinin analysis and is optimized to produce a symmetrical peak shape.[5][7][10]
-
HPLC System: Standard HPLC or UHPLC system with a fluorescence or mass spectrometer detector.
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 3 µm particle size)
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid (pH ≈ 2.7)
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: Isocratic or gradient elution depending on the sample matrix. A typical starting point is 50:50 (A:B).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C[5]
-
Injection Volume: 5-20 µL
-
Detector (Fluorescence): Excitation: 331 nm, Emission: 500 nm[2][10]
Visualizations
Troubleshooting Workflow for Peak Tailing
This diagram outlines a logical workflow for diagnosing and resolving peak tailing issues with this compound.
Caption: A step-by-step workflow for troubleshooting peak tailing.
Relationship between Mobile Phase pH and Analyte Ionization
This diagram illustrates the relationship between the mobile phase pH, the pKa of this compound, and its resulting ionization state, which is critical for achieving good peak shape.
Caption: Impact of mobile phase pH on citrinin's ionization and peak shape.
References
- 1. hplc.eu [hplc.eu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Assessment of Citrinin in Spices and Infant Cereals Using Immunoaffinity Column Clean-Up with HPLC-Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fda.gov.tw [fda.gov.tw]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Strategies to improve the recovery of Citrinin-d6 during sample extraction
This guide provides researchers, scientists, and drug development professionals with strategies to troubleshoot and improve the recovery of Citrinin-d6 during sample extraction for analysis, typically by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery important?
A1: this compound is a deuterated form of Citrinin, a mycotoxin produced by several fungal species.[1] It is commonly used as an internal standard (IS) in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Accurate and consistent recovery of the internal standard is critical for correcting for analyte losses during sample preparation and for mitigating matrix effects, which can cause ion suppression or enhancement.[2][3] Poor recovery of this compound can lead to inaccurate quantification of the native Citrinin in the sample.
Q2: What are the key chemical properties of Citrinin that affect its extraction?
A2: Citrinin is an acidic, lemon-yellow crystalline substance.[4] Its solubility and stability are highly dependent on pH and solvent composition.
-
Solubility : It is sparingly soluble in water but soluble in polar organic solvents like methanol, acetonitrile, ethanol, and chloroform, as well as in dilute alkaline solutions (e.g., sodium hydroxide, sodium carbonate).[4][5]
-
pH Sensitivity : Its color changes from lemon-yellow at pH 4.6 to cherry-red at pH 9.9.[4][5] It can be degraded in alkaline solutions.[4] The extraction efficiency of acidic mycotoxins like citrinin is often improved by acidifying the extraction solvent.[6]
-
Stability : Citrinin is sensitive to heat, especially in the presence of water. It can decompose at temperatures above 100°C in aqueous conditions.[4][7]
Q3: Which extraction solvents are most effective for this compound?
A3: Acetonitrile (ACN) and methanol (MeOH) are the most commonly used and effective solvents for citrinin extraction.[4][8] Often, they are used in mixtures with water to enhance the extraction from hydrated samples. For instance, ACN:water mixtures (e.g., 80:20, v/v) are frequently employed.[6][8] The addition of a small amount of acid, such as formic acid (e.g., 0.1% to 1%), is highly recommended to ensure the acidic citrinin molecule is in its neutral form, which improves its solubility in organic solvents and overall extraction efficiency.[6][9]
Q4: What is the "matrix effect" and how does it impact this compound recovery and analysis?
A4: The matrix effect is the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the sample matrix.[2][3] This can lead to signal suppression (most common) or enhancement, resulting in inaccurate quantification.[10] Complex matrices like cereals, spices, and feed are particularly prone to causing strong matrix effects.[2][3] While using an isotopically labeled internal standard like this compound is the primary strategy to compensate for these effects, severe matrix interference can still affect the recovery of the standard itself during the extraction and cleanup process.[11]
Troubleshooting Guide for Low this compound Recovery
This guide addresses common issues encountered during sample preparation that can lead to poor recovery of the this compound internal standard.
Issue 1: Low Recovery After Solvent Extraction
Possible Cause: The extraction solvent is not optimal for the sample matrix or the pH is incorrect.
Solutions:
-
Optimize Solvent Composition: If using 100% ACN, consider adding water (e.g., ACN:H₂O, 80:20 v/v) to improve extraction from the sample matrix.[8] For some matrices, methanol-based solvents might offer better performance.[8]
-
Acidify the Extraction Solvent: Citrinin is an acidic mycotoxin. Adding a small amount of acid (e.g., 0.1-1% formic acid or acetic acid) to the extraction solvent will neutralize the molecule, increasing its affinity for the organic solvent and improving extraction efficiency.[6][9]
-
Increase Solvent-to-Sample Ratio: Ensure a sufficient volume of extraction solvent is used to fully interact with the sample. An insufficient volume can lead to incomplete extraction. A common starting point is a 5:1 or 10:1 ratio of solvent volume (mL) to sample weight (g).[12]
-
Enhance Extraction with Physical Methods: Increase the shaking time or use ultrasonication to ensure thorough extraction. For example, vortexing for 5 minutes followed by 20 minutes of ultrasonication has been shown to be effective.[12]
Issue 2: Poor Recovery After Sample Cleanup (e.g., SPE, QuEChERS)
Possible Cause: The cleanup protocol is not optimized, leading to the loss of this compound along with matrix components.
Solutions:
-
Solid-Phase Extraction (SPE) Optimization:
-
Sorbent Selection: Ensure the chosen SPE sorbent (e.g., C18) is appropriate for citrinin.
-
Conditioning and Equilibration: Properly condition and equilibrate the SPE cartridge to ensure proper sorbent activation.
-
Washing Step: The washing solvent may be too strong, causing the elution of this compound before the final elution step. Test less polar washing solvents.[13]
-
Elution Step: The elution solvent may be too weak to fully recover this compound from the sorbent. Ensure the elution solvent is sufficiently polar, sometimes with the addition of a modifier like a small amount of acid or base, to disrupt the analyte-sorbent interaction.[13]
-
-
QuEChERS (dSPE) Optimization:
-
Salt Composition: The combination of salts used for the salting-out step is crucial. A mixture of MgSO₄ (to remove water) and NaCl (to induce phase separation) is common. Using different salt combinations can impact recovery.[9]
-
Cleanup Sorbent: In the dispersive SPE (dSPE) cleanup step, the choice of sorbent (e.g., C18, PSA) is critical. If recovery is low, this compound may be interacting too strongly with the cleanup sorbent. Consider reducing the amount of sorbent or trying an alternative.
-
Issue 3: Variable or Low Recovery in Final Extract
Possible Cause: Analyte loss during the evaporation and reconstitution steps, or degradation.
Solutions:
-
Evaporation Temperature: Citrinin is thermolabile, especially in the presence of water.[4][7] Avoid high temperatures during solvent evaporation. Use a gentle stream of nitrogen at a moderate temperature (e.g., < 40°C).
-
Reconstitution Solvent: The dried extract must be fully redissolved. The reconstitution solvent should be compatible with the LC mobile phase to ensure good peak shape.[6] A mixture of methanol and water is often a good choice.[6] Incomplete reconstitution will lead to low and variable recovery.
-
pH Stability: Citrinin is unstable under alkaline conditions.[4] Ensure all solutions used during and after extraction are neutral or slightly acidic to prevent degradation.
Experimental Protocols & Data
Protocol 1: Modified QuEChERS Extraction for Citrinin in Cereal Matrix
This protocol is adapted from methodologies described for mycotoxin analysis.[6][9][14]
-
Sample Homogenization: Weigh 2-5 g of a homogenized cereal sample into a 50 mL centrifuge tube.
-
Spiking: Add the known amount of this compound internal standard solution to the sample.
-
Hydration: Add 8-10 mL of water and vortex for 1 minute to hydrate the sample.
-
Extraction:
-
Add 10 mL of acetonitrile containing 1% formic acid.
-
Securely cap the tube and shake vigorously for 10 minutes.
-
-
Salting-Out:
-
Add a salt mixture, typically 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately vortex for 1 minute to prevent salt clumping, then shake for another 5 minutes.
-
-
Centrifugation: Centrifuge the tube at 4000 rpm for 10 minutes.
-
Cleanup (dSPE):
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of C18 sorbent.
-
Vortex for 1 minute.
-
-
Final Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.
-
Evaporation & Reconstitution:
-
Transfer 0.5 mL of the cleaned extract to a new vial.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 0.5 mL of methanol:water (50:50, v/v). Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.
-
Data Summary: Citrinin Recovery Rates
The following table summarizes reported recovery rates for citrinin using different extraction methods, which can serve as a benchmark for optimizing this compound recovery.
| Matrix | Extraction Method | Key Parameters | Recovery Rate (%) | Reference |
| Rice | QuEChERS-based | Extraction with water and acetonitrile | 72.5 - 92.8 | [14] |
| Feed | Modified QuEChERS | Acetonitrile extraction, lipid removal cleanup | 70 - 100 | [6] |
| Maize | QuEChERS with C18 | Acetonitrile extraction | 55.25 - 129.48 | [9] |
| Biscuits | Solvent Extraction | - | 95 - 112 | [7] |
| Barley | Immunoaffinity Column | Methanol/water extraction | 108 - 111 | [15] |
Visual Workflows
General Workflow for this compound Sample Preparation
Caption: A typical experimental workflow for this compound extraction.
Troubleshooting Logic for Low this compound Recovery
Caption: A decision tree for troubleshooting low this compound recovery.
References
- 1. Citrinin Mycotoxin Contamination in Food and Feed: Impact on Agriculture, Human Health, and Detection and Management Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. chimia.ch [chimia.ch]
- 4. Citrinin in Foods and Supplements: A Review of Occurrence and Analytical Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Development of an Improved Method of Sample Extraction and Quantitation of Multi-Mycotoxin in Feed by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermal Stability and Matrix Binding of Citrinin in the Thermal Processing of Starch-Rich Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Insights into Sample Pretreatment Methods for Mycotoxins in Different Food Matrices: A Critical Review on Novel Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. estudogeral.uc.pt [estudogeral.uc.pt]
- 10. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Ion Suppression of Citrinin-d6 in Electrospray Ionization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression of Citrinin-d6 in electrospray ionization (ESI) mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a type of matrix effect that occurs in electrospray ionization (ESI) mass spectrometry. It is the reduction in the ionization efficiency of an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] These interfering components can include salts, lipids, proteins, and other endogenous materials.[1] This phenomenon is a significant concern because it can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification of the target analyte.[2]
Q2: How can I determine if ion suppression is affecting my this compound signal?
A2: A common method to assess ion suppression is the post-column infusion experiment.[3] This involves infusing a constant flow of a this compound standard solution into the mass spectrometer while injecting a blank matrix extract through the LC system. A dip in the baseline signal at the retention time of interfering matrix components indicates ion suppression. Another approach is the post-extraction spike method, where the response of this compound in a pure solvent is compared to its response when spiked into a blank matrix extract at the same concentration.[3]
Q3: What are the primary causes of ion suppression in ESI?
A3: Ion suppression in ESI can be attributed to several factors:
-
Competition for Charge: Co-eluting matrix components can compete with the analyte for the limited available charge on the surface of the ESI droplets, leading to a reduced formation of analyte ions.[1]
-
Changes in Droplet Properties: High concentrations of non-volatile compounds in the matrix can increase the viscosity and surface tension of the ESI droplets. This hinders solvent evaporation and the release of gas-phase analyte ions.[2]
-
Analyte Co-precipitation: Non-volatile matrix components can cause the analyte to co-precipitate, preventing it from efficiently entering the gas phase.[2]
Q4: Is this compound, as a stable isotope-labeled internal standard, immune to ion suppression?
A4: No, this compound is not immune to ion suppression. However, its key advantage is that it co-elutes with the unlabeled Citrinin and experiences nearly identical ion suppression effects.[1] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise quantification.[1]
Troubleshooting Guides
Issue 1: Low or Inconsistent this compound Signal Intensity
This guide provides a step-by-step approach to troubleshoot and mitigate low or inconsistent signal intensity for this compound, which is often a symptom of significant ion suppression.
Caption: Troubleshooting workflow for low this compound signal.
Detailed Steps:
-
Evaluate and Enhance Sample Preparation: Inadequate sample cleanup is a primary cause of ion suppression.[1]
-
Recommendation: Implement a more rigorous sample preparation method. Solid-Phase Extraction (SPE) is highly effective at removing a broad range of matrix components.[1][4] Liquid-Liquid Extraction (LLE) can also be very effective.[4] While protein precipitation is a simpler technique, it may leave behind other interfering substances and often results in more significant ion suppression compared to SPE or LLE.[2][5]
-
-
Improve Chromatographic Separation: If interfering compounds co-elute with this compound, ion suppression will occur.[1]
-
Recommendation: Adjust the HPLC/UHPLC gradient to better separate this compound from the "matrix front" where many polar interferences elute.[6] Modifying the mobile phase composition, for instance by adjusting the percentage of organic solvent or the type and concentration of additives, can also improve separation.[7]
-
-
Optimize Mass Spectrometer Ion Source Parameters: The settings of the ESI source can influence the efficiency of ionization and the extent of ion suppression.
-
Recommendation: Systematically optimize parameters such as the drying gas temperature, gas flow rate, and capillary voltage.[1] Higher gas temperatures and flow rates can improve desolvation and potentially reduce the impact of non-volatile matrix components.
-
Issue 2: Poor Reproducibility and Accuracy in Quantification
Even with an internal standard, severe ion suppression can lead to poor analytical performance.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion suppression effects in liquid chromatography-electrospray-ionisation transport-region collision induced dissociation mass spectrometry with different serum extraction methods for systematic toxicological analysis with mass spectra libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ruokavirasto.fi [ruokavirasto.fi]
Investigating the stability of Citrinin-d6 in different organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the stability of Citrinin-d6 in various organic solvents.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
-
Question: My this compound solution is showing rapid degradation, even when stored at low temperatures. What could be the cause?
-
Answer: Several factors can contribute to the degradation of this compound in solution:
-
Solvent Purity: Impurities in the organic solvent, such as acidic or alkaline residues, can catalyze degradation. Citrinin is known to be unstable in acidic or alkaline solutions.[1] Ensure you are using high-purity, LC-MS grade solvents.
-
Presence of Water: Citrinin's decomposition is accelerated in the presence of water, with degradation occurring at temperatures as low as 100°C, compared to over 175°C under dry conditions.[1][2][3] Ensure your solvents are anhydrous and minimize exposure to atmospheric moisture.
-
Light Exposure: Citrinin is sensitive to light, particularly blue light, which can cause its complete degradation.[4] Protect your solutions from light by using amber vials or by wrapping the vials in aluminum foil.
-
Temperature Fluctuations: Frequent freeze-thaw cycles can degrade the compound. Aliquot your stock solutions into smaller volumes to avoid repeated warming and cooling of the entire batch.
-
Issue 2: Inconsistent Results in LC-MS/MS Analysis
-
Question: I am observing significant variability in the peak areas of this compound in my LC-MS/MS analysis. What are the potential reasons?
-
Answer: Inconsistent LC-MS/MS results can stem from several sources:
-
Matrix Effects: While working with pure solvents should minimize matrix effects, co-eluting impurities or degradation products can still suppress or enhance the ionization of this compound.
-
Adsorption to Surfaces: Citrinin can adsorb to glass or plastic surfaces. Using silanized glass vials may help to minimize this issue.
-
In-source Fragmentation or Instability: The stability of the analyte in the mobile phase and within the mass spectrometer's ion source can affect reproducibility. Ensure the mobile phase composition and pH are optimized for citrinin stability.
-
Improper Internal Standard Use: Ensure the internal standard (if different from this compound) is added consistently and is appropriate for quantifying this compound.
-
Issue 3: Appearance of Unknown Peaks in the Chromatogram
-
Question: I am seeing new, unidentified peaks appearing in the chromatograms of my stored this compound solutions. What are these?
-
Answer: The appearance of new peaks likely indicates the formation of degradation products. Known degradation products of citrinin include Citrinin H1, Citrinin H2, and Dicitrinin A.[1][3] Phenol A is another known degradation product, particularly under acidic conditions.[3] To identify these unknown peaks, you may need to perform further analysis, such as high-resolution mass spectrometry (HRMS) to determine their elemental composition and propose potential structures. Conducting a forced degradation study can help to intentionally generate these degradation products for identification purposes.[5]
Frequently Asked Questions (FAQs)
-
Question 1: What are the recommended storage conditions for this compound stock solutions in organic solvents?
-
Answer: For long-term stability, it is recommended to store this compound stock solutions at -20°C or colder in a tightly sealed, light-protected container.[6] For short-term use, solutions may be stored at 2-8°C, but stability should be verified under these conditions.
-
Question 2: Which organic solvents are most suitable for dissolving and storing this compound?
-
Answer: Citrinin is soluble in polar organic solvents such as methanol, ethanol, acetonitrile, chloroform, acetone, and ethyl acetate.[1] The choice of solvent will depend on the intended application and the desired concentration. For analytical purposes, acetonitrile and methanol are commonly used.
-
Question 3: How can I monitor the stability of my this compound solution over time?
-
Answer: A stability study should be conducted by analyzing the concentration of this compound in the solution at regular intervals. This is typically done using a stability-indicating analytical method, such as LC-MS/MS, which can separate the parent compound from any degradation products.[7][8][9] The concentration at each time point is compared to the initial concentration to determine the extent of degradation.
-
Question 4: What are the known degradation pathways for citrinin?
-
Answer: Citrinin can degrade via several pathways, including hydrolysis, oxidation, and photolysis. Thermal degradation can lead to the formation of Citrinin H1 and H2.[1] Dimerization can also occur, resulting in Dicitrinin A.[1]
Quantitative Data Summary
The following table provides a template for summarizing the results of a stability study of this compound in different organic solvents. Users should replace the placeholder values with their own experimental data.
| Solvent | Storage Condition | Time Point | Concentration (µg/mL) | % of Initial Concentration | Observations |
| Acetonitrile | -20°C, Dark | 0 months | 100.0 | 100.0 | Clear, yellow solution |
| 1 month | 99.8 | 99.8 | No change | ||
| 3 months | 99.5 | 99.5 | No change | ||
| 6 months | 99.1 | 99.1 | No change | ||
| Methanol | -20°C, Dark | 0 months | 100.0 | 100.0 | Clear, yellow solution |
| 1 month | 99.7 | 99.7 | No change | ||
| 3 months | 99.2 | 99.2 | No change | ||
| 6 months | 98.5 | 98.5 | Slight decrease noted | ||
| Dimethyl Sulfoxide (DMSO) | -20°C, Dark | 0 months | 100.0 | 100.0 | Clear, yellow solution |
| 1 month | 100.1 | 100.1 | No change | ||
| 3 months | 99.9 | 99.9 | No change | ||
| 6 months | 99.7 | 99.7 | No change |
Experimental Protocols
Protocol for Stability Testing of this compound in Organic Solvents
This protocol outlines a general procedure for assessing the stability of this compound in various organic solvents using LC-MS/MS.
1. Materials and Reagents
-
This compound certified reference material
-
High-purity (LC-MS grade) organic solvents (e.g., acetonitrile, methanol, DMSO)
-
LC-MS grade water
-
LC-MS grade formic acid or ammonium acetate (for mobile phase modification)
-
Volumetric flasks and pipettes
-
Amber glass autosampler vials with caps
2. Preparation of Stock and Working Solutions
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in the desired organic solvent.
-
From the stock solution, prepare working solutions at a concentration suitable for LC-MS/MS analysis (e.g., 1 µg/mL) in each of the selected organic solvents.
-
Aliquot the working solutions into amber vials for storage under different conditions.
3. Storage Conditions
-
Store aliquots of each solution under the following conditions:
-
Long-term: -20°C in the dark
-
Accelerated: 40°C in the dark
-
Photostability: Room temperature with exposure to light (as per ICH Q1B guidelines)
-
4. Testing Schedule
-
Analyze the solutions at the following time points:
-
Initial (Time 0)
-
Long-term: 1, 3, 6, 9, 12 months
-
Accelerated: 1, 3, 6 months
-
Photostability: 1, 2, 4 weeks (or as appropriate)
-
5. LC-MS/MS Analysis
-
Use a validated stability-indicating LC-MS/MS method for the quantification of this compound.
-
The method should be capable of separating this compound from potential degradation products.
-
An example of LC-MS/MS conditions can be found in the literature, often using a C18 column with a gradient elution of water and methanol or acetonitrile, both containing a small amount of formic acid or ammonium acetate.[8][9][10]
-
Monitor the appropriate precursor and product ion transitions for this compound in Multiple Reaction Monitoring (MRM) mode.
6. Data Evaluation
-
Calculate the concentration of this compound at each time point.
-
Express the stability as the percentage of the initial concentration remaining.
-
Monitor for the appearance and increase of any degradation product peaks.
-
A decrease in concentration of more than 5-10% is typically considered significant degradation.
Visualizations
Caption: Experimental workflow for the stability testing of this compound in organic solvents.
Caption: Potential degradation pathways of Citrinin.
References
- 1. Citrinin in Foods and Supplements: A Review of Occurrence and Analytical Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Citrinin Mycotoxin Contamination in Food and Feed: Impact on Agriculture, Human Health, and Detection and Management Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Citrinin - Wikipedia [en.wikipedia.org]
- 4. Wavelength-Dependent Degradation of Ochratoxin and Citrinin by Light in Vitro and in Vivo and Its Implications on Penicillium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. Citrinin Determination in Food and Food Supplements by LC-MS/MS: Development and Use of Reference Materials in an International Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fimek.edu.rs [fimek.edu.rs]
- 9. researchgate.net [researchgate.net]
- 10. wur.nl [wur.nl]
Identifying and eliminating sources of contamination in Citrinin-d6 analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and eliminating sources of contamination during Citrinin-d6 analysis.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant signal for unlabeled Citrinin in my this compound standard. What are the potential sources of this contamination?
A1: Contamination of a deuterated standard with its unlabeled counterpart can originate from several sources. The primary areas to investigate include:
-
Cross-Contamination in the Laboratory: The most common source is accidental contamination from unlabeled Citrinin samples or standards being handled in the same laboratory space.[1][2] Ensure strict separation of workflows for labeled and unlabeled compounds.[1]
-
Contaminated Labware: Pipette tips, vials, and solvent bottles can be a source of carryover if they were previously used for unlabeled Citrinin.[3]
-
LC-MS System Carryover: Residual unlabeled Citrinin may be present in the LC-MS system from previous injections. This can accumulate in the injector, sample loop, column, or detector.[4]
-
Isotopic Exchange: While less common for the labeled positions in this compound, deuterium exchange can sometimes occur under certain pH or temperature conditions during sample preparation or storage.[5]
Q2: My blank injections show a peak corresponding to this compound. What could be the cause?
A2: Seeing your analyte in a blank injection is a clear sign of carryover within your LC-MS system.[4] The most likely culprits are:
-
Injector and Sample Loop: These components can retain small amounts of the sample, which then gets injected with the blank.[3][6]
-
Analytical Column: The column can retain the analyte, which then slowly bleeds off in subsequent runs.[4]
-
Contaminated Solvents or Mobile Phase: Although less likely for the analyte itself, it's good practice to ensure your solvents are of the highest purity and stored properly to prevent any potential contamination.[7]
Q3: I am observing unexpected peaks in my chromatogram that are not related to Citrinin or this compound. What are these and where could they be from?
A3: These are likely background contaminants from your experimental setup. Common sources include:
-
Plasticizers (e.g., Phthalates): Leached from plastic containers, tubing, or vial caps.[8][9]
-
Polymers (e.g., Polyethylene Glycol - PEG): Often found in detergents, personal care products, and some laboratory consumables.[9][10]
-
Solvent Impurities: Lower grade solvents can contain a variety of contaminants. Always use LC-MS grade solvents.[7][11]
-
Personnel-Related Contamination: Cosmetics, hand lotions, and even natural skin oils can introduce contaminants into your samples.[3][12]
Q4: How can I prevent cross-contamination in my laboratory?
A4: Preventing cross-contamination requires a systematic approach to laboratory hygiene and workflow management.[1][13]
-
Dedicated Workspaces: If possible, designate separate areas for handling high-concentration standards and low-concentration samples.[1]
-
Strict Pipetting Practices: Use fresh, filtered pipette tips for each sample and standard. Never reuse tips.
-
Thorough Cleaning: Regularly clean work surfaces, balances, and instruments.[1]
-
Personal Protective Equipment (PPE): Change gloves frequently, especially after handling high-concentration solutions.[13]
Troubleshooting Guides
Issue 1: Unlabeled Citrinin Peak in this compound Standard
This troubleshooting guide will help you systematically identify the source of unlabeled Citrinin contamination.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unlabeled Citrinin contamination.
Experimental Protocol: Systematic Blank Injections to Identify Carryover
-
Initial Blank: Inject a solvent blank (mobile phase) to establish a baseline.
-
High Concentration Injection: Inject a high concentration of unlabeled Citrinin standard.
-
Post-Contaminant Blanks: Immediately inject a series of 3-5 solvent blanks.
-
Analysis: Observe the peak area of the unlabeled Citrinin in the blank injections. A decreasing trend indicates carryover from the injector or column. If the peak remains constant, it may suggest a more persistent source of contamination.
Issue 2: General Background Contamination
This guide helps to identify the source of general, non-analyte related background noise.
Logical Relationship for Contamination Source Identification:
Caption: Identifying the source of general background contamination.
Data Presentation
Table 1: Common Contaminants in LC-MS Analysis
| Contaminant Class | Common Examples | Typical m/z Values (Positive Mode) | Potential Sources |
| Plasticizers | Di-octyl phthalate | 391.28 [M+H]+ | Plastic tubing, solvent bottles, vial caps |
| Polymers | Polyethylene glycol (PEG) | Series of peaks separated by 44 Da | Detergents, personal care products, lab consumables |
| Surfactants | Sodium dodecyl sulfate (SDS) | 289.16 [M+Na]+ | Glassware cleaning residues, sample additives |
| Solvents | Triethylamine (TEA) | 102.13 [M+H]+ | Mobile phase additive, laboratory reagent |
This table provides a summary of common contaminants. The exact m/z values may vary depending on the adduct formed.
Experimental Protocols
Protocol 1: LC-MS System Cleaning Procedure
This protocol provides a general procedure for cleaning a contaminated LC-MS system. Always consult your instrument manufacturer's guidelines before performing maintenance.
-
System Flush (without column):
-
Remove the analytical column.
-
Flush the system with a series of solvents of increasing and decreasing polarity. A common sequence is:
-
LC-MS grade water
-
Isopropanol
-
Methanol
-
Acetonitrile
-
-
Flush each solvent for at least 30 minutes at a typical flow rate.
-
-
Injector and Sample Loop Cleaning:
-
Many modern HPLCs have automated cleaning procedures for the injector and needle. Consult your instrument manual.
-
If manual cleaning is required, flush the sample loop with a strong solvent in which the contaminant is soluble.
-
-
Column Cleaning:
-
If the column is identified as the source of contamination, it may be possible to clean it by flushing with a strong solvent.
-
Important: Always check the column manufacturer's recommendations for compatible cleaning solvents. Flushing with an incompatible solvent can permanently damage the column.
-
Protocol 2: Sample Preparation Best Practices to Minimize Contamination
-
Use High-Purity Reagents: Always use LC-MS grade solvents, acids, and bases.[7]
-
Minimize Use of Plasticware: Where possible, use glass or polypropylene labware, as these are less likely to leach plasticizers.[8] If plasticware must be used, pre-rinse with solvent.
-
Implement Solid-Phase Extraction (SPE): For complex matrices, SPE can be a valuable tool to remove interfering compounds and potential contaminants before injection.[14][15]
-
Filter Samples: Use syringe filters that are certified as low-extractable for LC-MS applications. Discard the first few drops of filtrate.[9]
-
Maintain Personal Hygiene: Wear nitrile gloves and a lab coat. Avoid touching your face or personal items during sample preparation.[13]
References
- 1. gentechscientific.com [gentechscientific.com]
- 2. How To Avoid Contamination in Lab | Technical Safety Services [techsafety.com]
- 3. silcotek.com [silcotek.com]
- 4. Tips for Troubleshooting Analyte Contamination in the LC [restek.com]
- 5. researchgate.net [researchgate.net]
- 6. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 7. Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems [sciex.com]
- 8. massspec.unm.edu [massspec.unm.edu]
- 9. merckmillipore.com [merckmillipore.com]
- 10. providiongroup.com [providiongroup.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Identifying & Preventing Lab Contamination [kewaunee.in]
- 13. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 14. recent-advances-in-analytical-methods-for-the-determination-of-citrinin-in-food-matrices - Ask this paper | Bohrium [bohrium.com]
- 15. researchgate.net [researchgate.net]
Correcting for Isotopic Impurities in Citrinin-d6 Standards: A Technical Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately correcting for isotopic impurities in Citrinin-d6 standards during mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What are isotopic impurities in this compound standards and why are they a concern?
A1: this compound is a stable isotope-labeled (SIL) internal standard where six hydrogen atoms (H) are replaced with deuterium (D). However, the synthesis of these standards is often not 100% complete, leading to the presence of molecules with fewer than six deuterium atoms (e.g., d5, d4) and even some unlabeled Citrinin (d0).[1][2] These are known as isotopic impurities.
These impurities are a concern because their mass signals can overlap with the signals of the native (unlabeled) Citrinin analyte being quantified.[3][4] This "cross-talk" can lead to an overestimation of the analyte concentration, compromising the accuracy and reliability of the quantitative results.[3]
Q2: How can I determine the isotopic purity of my this compound standard?
A2: The isotopic purity of a this compound standard should be determined using high-resolution mass spectrometry (HRMS).[5] This technique allows for the separation and quantification of the different isotopologues (molecules that differ only in their isotopic composition) present in the standard. The relative abundance of each isotopologue is used to calculate the isotopic purity.
Q3: What is the general procedure for assessing isotopic purity by HRMS?
A3: A concentrated solution of the this compound standard is infused or injected into the HRMS instrument. A full scan mass spectrum is acquired in the region of the molecular ion of both Citrinin and this compound. The relative intensities of the peaks corresponding to the different isotopologues (d0 to d6) are then measured to determine their distribution.
Q4: Where can I find the isotopic distribution information for my specific lot of this compound?
A4: This information is typically provided in the Certificate of Analysis (CoA) that accompanies the standard from the manufacturer. The CoA will list the relative abundance of each isotopologue. If it is not provided, you will need to determine it experimentally as described in Q2 and Q3.
Q5: How do I correct my quantitative data for these isotopic impurities?
A5: A mathematical correction must be applied to the measured signal intensities of both the native analyte and the internal standard. This correction subtracts the contribution of the isotopic impurities from the respective signals. A simplified correction formula is provided in the troubleshooting guide below. Some advanced data analysis software may also have built-in functions for this correction.[6][7]
Troubleshooting Guides
Issue: Inaccurate quantification of Citrinin when using a this compound internal standard.
This guide provides a step-by-step approach to identify and correct for isotopic impurities in your this compound standard, a common cause of inaccurate quantification.
Step 1: Assess the Isotopic Purity of the this compound Standard
-
Action: Analyze a pure solution of your this compound standard by high-resolution mass spectrometry (HRMS).
-
Procedure:
-
Prepare a solution of the this compound standard at a concentration suitable for direct infusion or LC-MS analysis.
-
Acquire a high-resolution full-scan mass spectrum centered around the m/z of this compound.
-
Identify and integrate the peak areas for each isotopologue, from the unlabeled Citrinin (d0) up to the fully labeled this compound.
-
-
Expected Outcome: A mass spectrum showing the distribution of all isotopologues. The relative abundance of each can be calculated from the peak areas.
Step 2: Determine the Isotopic Distribution of Native Citrinin
-
Action: Analyze a pure solution of unlabeled Citrinin standard by HRMS.
-
Procedure:
-
Prepare a solution of the native Citrinin standard.
-
Acquire a high-resolution full-scan mass spectrum centered around the m/z of Citrinin.
-
Measure the relative intensities of the monoisotopic peak (M) and the subsequent isotope peaks (M+1, M+2, etc.) due to the natural abundance of 13C and other isotopes.
-
-
Expected Outcome: A mass spectrum showing the natural isotopic pattern of Citrinin.
Step 3: Apply the Isotopic Correction Formula
-
Action: Use the data from Steps 1 and 2 to correct the measured peak areas from your experimental samples.
-
Simplified Correction Equations:
-
Corrected Analyte Area = Measured Analyte Area - (Measured IS Area * Impurity_Factor_A)
-
Corrected IS Area = Measured IS Area - (Measured Analyte Area * Isotope_Overlap_Factor)
Where:
-
Impurity_Factor_A: The ratio of the d0 peak area to the d6 peak area in the pure this compound standard analysis.
-
Isotope_Overlap_Factor: The ratio of the M+6 peak area to the M peak area in the pure native Citrinin analysis.
-
-
Procedure:
-
For each sample, record the integrated peak areas for both the native Citrinin (analyte) and this compound (IS).
-
Apply the correction equations to calculate the corrected peak areas.
-
Use the corrected peak areas for your final concentration calculations.
-
Data Presentation
The following table provides a hypothetical, yet representative, isotopic distribution for a commercial this compound standard as might be found on a Certificate of Analysis.
| Isotopologue | Relative Abundance (%) |
| Citrinin-d0 | 0.5% |
| Citrinin-d1 | 0.8% |
| Citrinin-d2 | 1.2% |
| Citrinin-d3 | 2.5% |
| Citrinin-d4 | 5.0% |
| Citrinin-d5 | 15.0% |
| This compound | 75.0% |
Experimental Protocols
Protocol for Isotopic Purity Assessment of this compound by LC-HRMS
-
Standard Preparation:
-
Prepare a 1 µg/mL solution of the this compound standard in a suitable solvent (e.g., methanol).
-
Prepare a 1 µg/mL solution of a native Citrinin standard for comparison.
-
-
LC-HRMS Parameters (Example):
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to elute Citrinin.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan from m/z 200-300.
-
Resolution: > 60,000.
-
-
Data Analysis:
-
Inject the this compound solution and acquire the full scan data.
-
Extract the ion chromatograms for each of the expected isotopologues (d0 to d6).
-
Integrate the peak areas for each isotopologue.
-
Calculate the relative abundance of each by dividing its peak area by the sum of all isotopologue peak areas and multiplying by 100.
-
Visualizations
Workflow for Isotopic Impurity Correction
Caption: Workflow for the identification and correction of isotopic impurities.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. dl.astm.org [dl.astm.org]
- 3. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. elearning.unito.it [elearning.unito.it]
- 6. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data fr… [ouci.dntb.gov.ua]
- 7. scispace.com [scispace.com]
Overcoming matrix interference in the analysis of Citrinin-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix interference during the analysis of Citrinin-d6.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, offering potential causes and solutions to mitigate matrix effects and ensure accurate quantification.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing | 1. Matrix components co-eluting with the analyte.[1][2] 2. Incompatible mobile phase with the analytical column. 3. Column degradation or contamination. | 1. Optimize the chromatographic gradient to improve separation. 2. Employ a more effective sample cleanup method (e.g., SPE, IAC).[3][4][5] 3. Ensure mobile phase pH is appropriate for the analyte and column. 4. Use a guard column or replace the analytical column. |
| Signal Suppression or Enhancement | 1. Co-eluting matrix components competing for ionization in the MS source.[1][6][7] 2. High concentrations of non-volatile salts in the final extract. | 1. Use an isotopically labeled internal standard like this compound to compensate for signal variability.[8][9][10] 2. Prepare matrix-matched calibration curves.[8][11][12] 3. Implement a more rigorous sample cleanup procedure (e.g., immunoaffinity chromatography).[2][5] 4. Dilute the sample extract to reduce the concentration of interfering compounds (the "dilute and shoot" approach).[5] |
| Low Analyte Recovery | 1. Inefficient extraction from the sample matrix. 2. Analyte loss during sample cleanup steps.[8] 3. Degradation of the analyte during sample processing.[13][14] | 1. Optimize the extraction solvent composition and volume. Acetonitrile/water mixtures are commonly used.[3][5] 2. Evaluate different SPE sorbents or IAC columns for better retention and elution.[3][5] 3. Minimize sample processing time and protect from light and high temperatures, as citrinin can be unstable.[13] |
| High Background Noise in Chromatogram | 1. Insufficient sample cleanup, leading to a complex matrix being injected.[2] 2. Contamination of the LC-MS system. | 1. Incorporate a dispersive solid-phase extraction (dSPE) step in the QuEChERS protocol for further cleanup.[2][15] 2. Use immunoaffinity columns for highly selective cleanup.[2][5] 3. Flush the LC-MS system with appropriate solvents to remove contaminants. |
| Inconsistent Results/Poor Reproducibility | 1. Variable matrix effects between different samples of the same matrix type.[1] 2. Non-homogenous sample. 3. Inconsistent sample preparation procedure. | 1. The use of an internal standard (this compound) is crucial to correct for variability.[8][10] 2. Ensure the sample is thoroughly homogenized before extraction. 3. Standardize all steps of the sample preparation protocol and use automated systems where possible. |
Frequently Asked Questions (FAQs)
1. What is matrix interference and why is it a problem in this compound analysis?
Matrix interference, also known as the matrix effect, is the alteration of the ionization efficiency of an analyte (in this case, this compound and its non-labeled counterpart) by co-eluting compounds from the sample matrix.[1][6] This can lead to either signal suppression (lower response) or enhancement (higher response) in the mass spectrometer, resulting in inaccurate quantification.[6][7] Complex matrices like cereals, spices, and biological fluids are particularly prone to causing significant matrix effects.[1][2]
2. How can I assess the extent of matrix effects in my samples?
The matrix effect can be evaluated by comparing the peak area of an analyte in a standard solution prepared in a pure solvent to the peak area of the same analyte spiked into a blank sample extract after the extraction process (post-extraction addition).[1] A significant difference in the peak areas indicates the presence of matrix effects.
3. What are the most effective sample preparation techniques to minimize matrix interference for Citrinin analysis?
Several techniques can be employed to reduce matrix effects:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used method involving a salting-out extraction followed by a dispersive solid-phase extraction (dSPE) cleanup step.[2][16][17][18] It is effective for a variety of food matrices.
-
Solid-Phase Extraction (SPE): SPE uses cartridges with specific sorbents to retain either the analyte or the interferences, allowing for their separation.[3][4][5]
-
Immunoaffinity Columns (IAC): These columns contain antibodies specific to citrinin, providing very high selectivity and resulting in a much cleaner extract.[2][5] This method is particularly useful for complex matrices.[2]
-
Liquid-Liquid Extraction (LLE): A traditional method that separates compounds based on their differential solubilities in two immiscible liquids.[4][16]
4. When should I use matrix-matched calibration?
Matrix-matched calibration is recommended when you do not have a stable isotopically labeled internal standard or when the matrix effects are still significant even after sample cleanup.[8][11] This involves preparing your calibration standards in a blank matrix extract that is free of the analyte. This approach helps to compensate for the matrix effects as the standards and the samples will experience similar signal suppression or enhancement.[11][12] However, finding a truly blank matrix can be a challenge.[8][17]
5. How does using this compound as an internal standard help in overcoming matrix interference?
This compound is a stable isotope-labeled internal standard (SIL-IS). Since it is structurally almost identical to the native citrinin, it co-elutes and experiences the same matrix effects (ion suppression or enhancement).[8] By adding a known amount of this compound to each sample before extraction, you can normalize the response of the native citrinin to the response of the internal standard. This ratio is used for quantification, effectively canceling out the variability caused by matrix effects and sample preparation losses, leading to more accurate and precise results.[10][19]
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for Cereal Matrices
This protocol is a general guideline and may require optimization for specific cereal types.
-
Sample Homogenization: Mill the cereal sample to a fine powder.
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile/water (80:20, v/v).[3]
-
Add the internal standard solution (this compound).
-
Add a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).[17]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing dSPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the supernatant, filter it through a 0.22 µm filter, and transfer it to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Immunoaffinity Column (IAC) Cleanup for Complex Matrices (e.g., Spices)
-
Sample Extraction:
-
Weigh 2 g of the homogenized spice sample into a 50 mL centrifuge tube.
-
Add 20 mL of methanol/water (80:20, v/v).
-
Add the internal standard solution (this compound).
-
Shake for 30 minutes on a mechanical shaker.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
IAC Cleanup:
-
Dilute the supernatant with PBS buffer to reduce the organic solvent concentration to below 10%, as recommended by the IAC manufacturer.
-
Pass the diluted extract through the immunoaffinity column at a flow rate of 1-2 mL/min.
-
Wash the column with water or a wash buffer provided by the manufacturer to remove unbound matrix components.
-
Elute the citrinin with methanol.
-
-
Final Extract Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Filter the reconstituted solution through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Decision tree for troubleshooting matrix effects.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Recent Insights into Sample Pretreatment Methods for Mycotoxins in Different Food Matrices: A Critical Review on Novel Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An overview of matrix effects in liquid chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 8. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Citrinin in Foods and Supplements: A Review of Occurrence and Analytical Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thermal Stability and Matrix Binding of Citrinin in the Thermal Processing of Starch-Rich Foods [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. recent-advances-in-analytical-methods-for-the-determination-of-citrinin-in-food-matrices - Ask this paper | Bohrium [bohrium.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. QuEChERS LC–MS/MS Screening Method for Mycotoxin Detection in Cereal Products and Spices [mdpi.com]
- 19. stacks.cdc.gov [stacks.cdc.gov]
Technical Support Center: Optimization of QuEChERS Method for Citrinin Analysis using Citrinin-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of citrinin, with a specific focus on the application of citrinin-d6 as an internal standard.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization and application of the QuEChERS method for citrinin analysis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of Citrinin | Incomplete Extraction: The extraction solvent may not be optimal for the matrix. Citrinin is a weak acid and its extraction can be pH-dependent.[1] Analyte Degradation: Citrinin is unstable and can degrade in aqueous solutions, especially when heated.[2] Strong Matrix Interactions: Citrinin may bind to matrix components, preventing efficient extraction. | Optimize Extraction Solvent: Acetonitrile is a commonly used and effective solvent for citrinin extraction.[2][3] Acidifying the extraction solvent (e.g., with formic acid or acetic acid) can improve the recovery of acidic mycotoxins like citrinin. Control Temperature: Avoid high temperatures during extraction and sample processing.[2] Matrix Modification: For complex matrices, consider a pre-extraction hydration step with water to swell the sample and improve solvent penetration. |
| Poor Peak Shape in Chromatography | Matrix Effects: Co-extracted matrix components can interfere with the chromatographic separation, leading to peak tailing or splitting.[3] Inappropriate Mobile Phase: The mobile phase composition may not be suitable for achieving good peak symmetry for citrinin. | Enhance Clean-up: Utilize a dispersive solid-phase extraction (d-SPE) clean-up step with sorbents like primary secondary amine (PSA) to remove organic acids and polar interferences, and C18 to remove non-polar interferences.[3] Optimize Mobile Phase: A common mobile phase for citrinin analysis is a gradient of water and methanol or acetonitrile, both containing a small percentage of an acid (e.g., formic acid or acetic acid) and a buffer salt (e.g., ammonium acetate) to improve peak shape and ionization efficiency.[4] |
| High Variability in Results (Poor Precision) | Inconsistent Sample Homogenization: Non-uniform distribution of citrinin in the sample. Inaccurate Pipetting: Errors in adding the internal standard or other reagents. Incomplete Vortexing/Shaking: Insufficient mixing during extraction and clean-up steps. | Thorough Homogenization: Ensure the sample is finely ground and thoroughly mixed before taking a subsample for analysis. Calibrate Pipettes: Regularly check and calibrate all pipettes used in the procedure. Standardize Mixing: Use a mechanical shaker or vortex mixer for a consistent and defined duration for all samples. |
| Signal Suppression or Enhancement in MS Detection | Matrix Effects: Co-eluting matrix components can suppress or enhance the ionization of citrinin and its internal standard in the mass spectrometer source.[3] | Use of Isotope-Labeled Internal Standard: this compound is an ideal internal standard as it co-elutes with citrinin and experiences similar matrix effects, thus providing effective compensation. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same QuEChERS procedure to compensate for matrix effects. Dilution of Final Extract: Diluting the final extract can reduce the concentration of interfering matrix components. |
| Internal Standard (this compound) Response is Low or Absent | Degradation of Internal Standard: The internal standard may have degraded due to improper storage or handling. Incorrect Spiking Procedure: The internal standard was not added or was added at the wrong stage. | Proper Storage: Store the this compound stock solution at the recommended temperature (typically -20°C) and protect it from light. Standard Operating Procedure: Add the internal standard to the sample before the extraction step to account for losses during the entire sample preparation process. |
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard?
A1: Using a stable isotope-labeled internal standard like this compound is highly recommended for quantitative analysis using LC-MS/MS.[5][6] this compound has a similar chemical structure and physicochemical properties to citrinin, meaning it will behave similarly during extraction, clean-up, and chromatographic separation. This allows it to effectively compensate for variations in extraction recovery and matrix-induced signal suppression or enhancement in the mass spectrometer, leading to more accurate and precise quantification.
Q2: What are the key steps in the QuEChERS method for citrinin analysis?
A2: The QuEChERS method for citrinin analysis typically involves two main steps:
-
Extraction: The sample is homogenized and then extracted with an organic solvent, usually acetonitrile, often with the addition of water and salts (e.g., magnesium sulfate, sodium chloride). This step partitions the citrinin from the sample matrix into the organic solvent.
-
Dispersive Solid-Phase Extraction (d-SPE) Clean-up: An aliquot of the organic extract is mixed with a combination of sorbents (e.g., PSA, C18) to remove interfering matrix components. After vortexing and centrifugation, the cleaned-up supernatant is collected for analysis.
Q3: Which sorbents are best for the d-SPE clean-up step for citrinin analysis?
A3: The choice of sorbents depends on the sample matrix. For many food and feed matrices, a combination of:
-
Primary Secondary Amine (PSA): To remove organic acids, fatty acids, sugars, and other polar interferences.[3]
-
C18: To remove non-polar interferences such as fats and waxes.[3]
-
Magnesium Sulfate (MgSO₄): To remove excess water from the extract.
Q4: What are typical recovery rates and limits of quantification (LOQ) for citrinin using an optimized QuEChERS method?
A4: With a properly optimized QuEChERS method coupled with LC-MS/MS, recovery rates for citrinin are generally expected to be within the range of 70-120%.[7] The limit of quantification (LOQ) can vary depending on the matrix and the sensitivity of the instrument, but it is often in the low µg/kg range.[1]
Q5: Can the QuEChERS method be used for different types of samples?
A5: Yes, the QuEChERS method is versatile and has been successfully applied to a wide range of food and feed matrices for mycotoxin analysis, including cereals, fruits, spices, and animal feed.[2][5][8] However, some matrix-specific optimization of the extraction solvent and d-SPE sorbents may be necessary to achieve optimal performance for each sample type.
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of citrinin using QuEChERS and similar methods.
Table 1: Recovery and Precision Data for Citrinin Analysis
| Matrix | Fortification Level (µg/kg) | Recovery (%) | Relative Standard Deviation (RSD, %) | Reference |
| Red Rice | 200 | 102.8 | 6.27 | [7] |
| Red Rice | 2000 | 102.8 | 6.27 | [7] |
| Fruits (Apples and Pears) | Not specified | 84 - 101 | < 10 | [1] |
| Spices | 80 - 400 | 93 - 106 | Not specified | [9] |
| Infant Cereals | 0.5 - 10 | 70 - 99 | 8 - 21 | [9] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Citrinin
| Matrix | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Red Rice | Not specified | 20 | [4] |
| Fruits (Apples and Pears) | 1 | 3 | [1] |
| Meat Products | Not specified | 2.5 | |
| Spices | 1 | 3 | [9] |
| Infant Cereals | 0.1 | 0.25 | [9] |
Experimental Protocol: Optimized QuEChERS Method for Citrinin in Cereal Matrix
This protocol provides a detailed methodology for the extraction and clean-up of citrinin from a cereal matrix using a QuEChERS-based method with this compound as an internal standard, followed by LC-MS/MS analysis.
1. Materials and Reagents
-
Citrinin standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (or Acetic Acid)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Primary Secondary Amine (PSA) d-SPE sorbent
-
C18 d-SPE sorbent
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes
-
Vortex mixer
-
Centrifuge
2. Sample Preparation
-
Homogenize a representative portion of the cereal sample to a fine powder.
-
Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
3. Internal Standard Spiking
-
Add a known amount of this compound internal standard solution to the sample. The final concentration should be appropriate for the expected range of citrinin concentrations in the samples.
4. Extraction
-
Add 10 mL of water to the sample and vortex for 30 seconds to hydrate the matrix.
-
Add 10 mL of acetonitrile containing 1% formic acid.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Immediately cap the tube and vortex vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
5. Dispersive Solid-Phase Extraction (d-SPE) Clean-up
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 15 mL polypropylene centrifuge tube containing 150 mg of PSA, 150 mg of C18, and 900 mg of anhydrous magnesium sulfate.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at ≥4000 rpm for 5 minutes.
6. Final Extract Preparation
-
Take an aliquot of the cleaned-up supernatant and transfer it to an autosampler vial.
-
The extract may be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the initial mobile phase for analysis if concentration is needed.
7. LC-MS/MS Analysis
-
Inject the final extract into the LC-MS/MS system.
-
Separate the analytes using a suitable C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and methanol with 0.1% formic acid).
-
Detect and quantify citrinin and this compound using multiple reaction monitoring (MRM) mode.
Workflow Diagram
Caption: Workflow of the optimized QuEChERS method for citrinin analysis.
References
- 1. Rapid Detection and Quantification of Patulin and Citrinin Contamination in Fruits [mdpi.com]
- 2. Citrinin in Foods and Supplements: A Review of Occurrence and Analytical Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. wur.nl [wur.nl]
- 5. mdpi.com [mdpi.com]
- 6. Optimization of the QuEChERS-Based Analytical Method for Investigation of 11 Mycotoxin Residues in Feed Ingredients and Compound Feeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. elearning.unito.it [elearning.unito.it]
- 9. Assessment of Citrinin in Spices and Infant Cereals Using Immunoaffinity Column Clean-Up with HPLC-Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Internal Standards for Citrinin Analysis: Citrinin-d6 vs. ¹³C-citrinin
For researchers, scientists, and professionals in drug development, the accurate quantification of the mycotoxin citrinin is paramount. The choice of an appropriate internal standard is a critical factor in achieving reliable and reproducible results, particularly when employing liquid chromatography-mass spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of two commonly considered internal standards: deuterated citrinin (Citrinin-d6) and carbon-13 labeled citrinin (¹³C-citrinin).
Executive Summary: The Superiority of ¹³C-Citrinin
Based on available data and established analytical principles, ¹³C-citrinin emerges as the superior choice for an internal standard in the quantitative analysis of citrinin . The key advantages of ¹³C-labeling over deuteration include:
-
Co-elution with the Analyte: ¹³C-labeled standards exhibit nearly identical chromatographic behavior to their unlabeled counterparts. This co-elution is crucial for accurately compensating for matrix effects, which can cause signal suppression or enhancement during ionization. Deuterated standards, due to the slight difference in polarity and molecular size, can sometimes exhibit a chromatographic shift, leading to less effective matrix effect correction.
-
No Isotope Effect on Fragmentation: The fragmentation pattern of ¹³C-labeled standards in the mass spectrometer is identical to the native analyte. Deuterated compounds can sometimes show altered fragmentation patterns, which can complicate method development and potentially impact quantification accuracy.
-
Higher Mass Shift: The mass difference between ¹³C-citrinin and native citrinin is significant and predictable, minimizing the risk of isotopic cross-talk or interference from naturally occurring isotopes.
While deuterated standards like this compound can be a viable and more cost-effective option in some applications, the potential for chromatographic separation from the analyte and altered fragmentation patterns introduces a higher risk of analytical variability. For high-stakes applications requiring the utmost accuracy and precision, ¹³C-citrinin is the recommended internal standard.
Performance Data: ¹³C-Citrinin in Focus
The performance of analytical methods utilizing ¹³C-citrinin as an internal standard has been well-documented in various studies. The following table summarizes key performance parameters from an inter-laboratory study on the determination of citrinin in different food matrices.
| Parameter | Red Yeast Rice | Wheat Flour | Ginkgo Biloba Leaves | Food Supplement (Red Yeast Rice) | Food Supplement (Ginkgo Biloba) |
| Repeatability (RSDr) | 6.4% - 9.8% | 14.6% | 11.2% | 7.9% - 10.5% | 10.9% |
| Reproducibility (RSDR) | 10.2% - 16.5% | 37.3% | 22.1% | 14.9% - 18.3% | 20.3% |
| Recovery | Not explicitly stated, but method performance deemed acceptable | Not explicitly stated, but method performance deemed acceptable | Not explicitly stated, but method performance deemed acceptable | Not explicitly stated, but method performance deemed acceptable | Not explicitly stated, but method performance deemed acceptable |
| Matrix Effect | Acknowledged, compensated by ¹³C-citrinin | Acknowledged, compensated by ¹³C-citrinin | Signal of both analyte and IS affected | Acknowledged, compensated by ¹³C-citrinin | Signal of both analyte and IS affected |
Data compiled from an international collaborative study on citrinin determination.[1]
It is important to note that while specific recovery percentages were not detailed in the summary of this inter-laboratory study, the overall method performance was deemed acceptable, indicating that the ¹³C-citrinin internal standard effectively compensated for variations in sample preparation and matrix effects to provide accurate and reproducible results. One laboratory in the study noted that the complex matrix of ginkgo biloba affected the signal of both the analyte and the ¹³C-labeled internal standard, highlighting the importance of using an internal standard that behaves as closely as possible to the analyte.[1]
Experimental Protocols
A detailed experimental protocol for the analysis of citrinin in food supplements using ¹³C-citrinin as an internal standard is provided below. This protocol is representative of the methodologies employed in the cited studies.
1. Sample Preparation (QuEChERS-based Extraction)
-
Weigh 2 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds.
-
Add 10 mL of acetonitrile and the ¹³C-citrinin internal standard solution.
-
Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take an aliquot of the supernatant (acetonitrile layer) for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor the precursor to product ion transitions for both native citrinin and ¹³C-citrinin.
-
Citrinin: e.g., m/z 249.1 → 205.1
-
¹³C-Citrinin: e.g., m/z 262.1 → 216.1 (assuming a fully labeled standard)
-
-
Optimize cone voltage and collision energy for each transition to achieve maximum sensitivity.
-
Visualizing the Workflow and Biological Impact
To further aid in understanding the analytical process and the biological context of citrinin, the following diagrams are provided.
Caption: Experimental workflow for citrinin analysis.
Caption: Simplified signaling pathway of citrinin-induced apoptosis.
Conclusion
For researchers and professionals engaged in the analysis of citrinin, the selection of an appropriate internal standard is a decision that directly impacts the quality and reliability of the data. While this compound may present a more economical option, the inherent analytical advantages of ¹³C-citrinin, particularly its identical chromatographic behavior and fragmentation patterns to the native analyte, make it the unequivocally superior choice for robust and accurate quantification. The extensive validation data available for ¹³C-citrinin provides a high degree of confidence in its performance across a variety of complex matrices. By adopting ¹³C-citrinin as the internal standard and following a well-validated experimental protocol, laboratories can ensure the generation of high-quality, defensible data in their citrinin analysis.
References
Revolutionizing Mycotoxin Analysis: A Comparative Guide to the Performance of Citrinin-d6 for Accurate Citrinin Quantification
For researchers, scientists, and professionals in drug development, the precise quantification of mycotoxins like citrinin is paramount for ensuring food safety and developing effective therapeutic interventions. This guide provides an in-depth comparison of analytical methodologies, highlighting the superior performance of isotopically labeled internal standards, such as Citrinin-d6, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for citrinin analysis.
Citrinin, a mycotoxin produced by several species of Aspergillus, Penicillium, and Monascus, is a known nephrotoxin that can contaminate various food commodities, including grains, fruits, and red yeast rice.[1][2] Its potential health risks necessitate highly accurate and reliable quantification methods. While various techniques exist, the use of stable isotope-labeled internal standards in isotope dilution mass spectrometry (IDMS) has emerged as the gold standard for mycotoxin analysis.[3][4] This is due to their ability to effectively compensate for matrix effects and variations during sample preparation and analysis.[3][5]
This guide will delve into the experimental data and protocols that underscore the advantages of employing isotopically labeled internal standards like this compound (or its conceptual equivalent, ¹³C-Citrinin) over traditional quantification approaches.
Comparative Performance Data
The use of an isotopically labeled internal standard significantly enhances the accuracy and precision of citrinin quantification. The following table summarizes the performance of an LC-MS/MS method employing a ¹³C-labeled citrinin internal standard in an international collaborative study, demonstrating its robustness across various food matrices.[6][7] For comparison, data from a study using HPLC with fluorescence detection and immunoaffinity column cleanup without an isotopically labeled internal standard is also presented.[8]
| Performance Metric | LC-MS/MS with ¹³C-Citrinin Internal Standard (Collaborative Study)[6][7] | HPLC-Fluorescence with Immunoaffinity Cleanup[8] |
| Matrices | Red Yeast Rice, Wheat Flour, Ginkgo Biloba Leaves, Food Supplements | Spices, Cereal-Based Infant Foods |
| Within-Laboratory Precision (RSDr) | 6.4% to 14.6% | < 9% |
| Between-Laboratory Precision (RSDR) | 10.2% to 37.3% | Not Applicable |
| Recovery | Not explicitly stated as recovery is inherently corrected by the internal standard. The focus is on the accuracy of the final quantified value. | > 80% |
| Limit of Quantification (LOQ) | 2.5 µg/kg (in food supplements and wheat) | 3 µg/kg (spices), 0.25 µg/kg (infant cereals) |
| HorRat Values | < 2.0 (indicating acceptable between-laboratory precision) | Not Applicable |
Key Insights from the Data:
-
The LC-MS/MS method with an isotopically labeled internal standard demonstrates acceptable precision across multiple laboratories and complex matrices, as indicated by the HorRat values below 2.0.[6] This high level of reproducibility is crucial for establishing standardized methods and ensuring consistent results.
-
While the HPLC-fluorescence method shows good recovery and low relative standard deviations within a single laboratory, the absence of an isotopically labeled internal standard makes it more susceptible to variations in sample preparation and matrix effects, which are not accounted for.[8]
-
The principle of isotope dilution mass spectrometry, where the analyte and the labeled internal standard behave almost identically during extraction, cleanup, and ionization, leads to more accurate quantification by correcting for any losses or matrix-induced signal suppression or enhancement.[3]
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical results. Below are the key experimental protocols for citrinin quantification using LC-MS/MS with an isotopically labeled internal standard and HPLC with fluorescence detection.
Protocol 1: Citrinin Quantification by LC-MS/MS with ¹³C-Citrinin Internal Standard
This protocol is based on the methodology used in an international collaborative study for the determination of citrinin in food and food supplements.[7]
1. Sample Preparation and Extraction:
- Weigh 2.5 g of the homogenized sample into a 50 mL polypropylene tube.
- Add 10 mL of extraction solvent (e.g., acetonitrile/water/acetic acid, 79:20:1, v/v/v).
- Shake vigorously for a specified time (e.g., 60 minutes).
- Add 6.0 g of magnesium sulfate and 1.5 g of sodium chloride to induce phase separation.[7]
- Vortex and centrifuge the sample.
2. Internal Standard Spiking and Final Extract Preparation:
- Take an aliquot of the supernatant (1 mL).[7]
- Add a known amount of the ¹³C-Citrinin internal standard solution (e.g., 5 µL).[7]
- Filter the extract through a 0.22 µm syringe filter (e.g., PTFE).[7]
- Transfer 45 µL of the filtered extract into a vial for analysis.[7]
3. LC-MS/MS Analysis:
- Chromatographic Separation: Utilize a reversed-phase C18 column. The mobile phase typically consists of a gradient of water and methanol or acetonitrile, both containing a small percentage of an acidifier like formic or acetic acid.
- Mass Spectrometric Detection: Operate the mass spectrometer in electrospray ionization (ESI) negative mode.[7] Monitor the specific precursor and product ion transitions for both native citrinin and the ¹³C-labeled internal standard.
- Quantification: The concentration of citrinin is determined by the ratio of the peak area of the native citrinin to that of the ¹³C-Citrinin internal standard, referenced against a calibration curve prepared with known concentrations of both the analyte and the internal standard.[7]
Protocol 2: Citrinin Quantification by HPLC with Fluorescence Detection and Immunoaffinity Column Cleanup
This protocol is a generalized procedure based on methods for analyzing citrinin in complex matrices like spices and infant cereals.[8]
1. Sample Extraction:
- Homogenize the sample.
- Extract citrinin using a suitable solvent mixture, such as acetonitrile/water.
- Centrifuge and filter the extract.
2. Immunoaffinity Column (IAC) Cleanup:
- Dilute the filtered extract with a phosphate-buffered saline (PBS) solution.
- Pass the diluted extract through a citrinin-specific immunoaffinity column. The antibodies in the column will bind to the citrinin.
- Wash the column with water or a washing buffer to remove interfering matrix components.
- Elute the bound citrinin from the column using a solvent like methanol.
3. HPLC-Fluorescence Detection:
- Evaporate the eluate to dryness and reconstitute in the mobile phase.
- Inject the reconstituted sample into the HPLC system equipped with a fluorescence detector.
- Set the excitation and emission wavelengths to the optimal values for citrinin (e.g., excitation at 331 nm and emission at 500 nm).
- Quantification: Determine the concentration of citrinin by comparing the peak area of the analyte in the sample to a calibration curve prepared from external standards.
Visualizing the Workflow
Diagrams illustrating the experimental workflows provide a clear and concise overview of the analytical processes.
Caption: LC-MS/MS workflow with an internal standard.
Caption: HPLC-Fluorescence workflow with immunoaffinity cleanup.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 4. 13C Labeled internal standards | LIBIOS [libios.fr]
- 5. Citrinin in Foods and Supplements: A Review of Occurrence and Analytical Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Citrinin Determination in Food and Food Supplements by LC-MS/MS: Development and Use of Reference Materials in an International Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Assessment of Citrinin in Spices and Infant Cereals Using Immunoaffinity Column Clean-Up with HPLC-Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of different internal standards for mycotoxin analysis
For researchers, scientists, and drug development professionals, the accurate quantification of mycotoxins is paramount. This guide provides a comparative analysis of different internal standards used in mycotoxin analysis, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate standard for reliable and accurate results.
Mycotoxins, toxic secondary metabolites produced by fungi, are a significant concern for food and feed safety worldwide. Their analysis often involves complex matrices that can interfere with quantification, leading to inaccurate results. The use of internal standards is a crucial strategy to mitigate these matrix effects and correct for analyte loss during sample preparation and analysis. This guide delves into the different types of internal standards, their performance characteristics, and the experimental protocols for their application, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
The Gold Standard: Isotopically Labeled Internal Standards
The most effective approach for accurate mycotoxin quantification is the use of stable isotope-labeled internal standards (SILs), a technique known as isotope dilution mass spectrometry (IDMS).[1][2] These standards are analogues of the target mycotoxin where one or more atoms have been replaced with a heavier stable isotope, such as Carbon-13 (¹³C) or Deuterium (²H or D).
¹³C-Labeled Internal Standards: Widely regarded as the gold standard, ¹³C-labeled mycotoxins have chemical and physical properties that are nearly identical to their native counterparts.[3] This ensures they co-elute chromatographically and experience the same ionization effects in the mass spectrometer, providing the most accurate correction for matrix effects and procedural losses.[3][4] Fully ¹³C-substituted compounds are considered the best choice for quantification by LC-MS/MS-based methods.[3]
Deuterated Internal Standards: While also effective, deuterated standards can sometimes exhibit slight differences in retention time compared to the native analyte.[5] There is also a potential risk of deuterium-proton exchange, which can compromise the accuracy of the results.[6]
A Practical Alternative: Structurally Similar Internal Standards
In the absence of a corresponding isotopically labeled standard, a structurally similar compound can be used as an internal standard. This compound should ideally have similar chemical properties and chromatographic behavior to the target analyte. However, it is important to note that this approach may not fully compensate for differences in ionization efficiency and matrix effects, potentially leading to less accurate quantification compared to the use of SILs.[5] The choice of a suitable structurally similar internal standard requires careful validation to ensure its appropriateness for the specific analyte and matrix.[5]
Performance Comparison of Internal Standards
The selection of an internal standard significantly impacts the performance of a mycotoxin analysis method. The following table summarizes the key performance characteristics of the different types of internal standards based on published experimental data.
| Internal Standard Type | Analyte(s) | Matrix | Recovery (%) | RSD (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| ¹³C-Labeled | 12 Regulated Mycotoxins | Corn, Wheat, Soybean, Almond, Oat Cereal, Peanut Butter, Red Chili, Black Pepper | 80-120 | <15 | Below regulatory limits | Below regulatory limits | [7] |
| ¹³C-Labeled | 14 Fusarium Toxins | Cereals | 79-117 | 5-12 | - | - | [8] |
| ¹³C-Labeled | Deoxynivalenol (DON) | Maize, Wheat | 95-99 | <5 | - | - | [4] |
| ¹³C-Labeled | 40 Mycotoxins | Milk | 67-122 | - | 2.5-10 | - | [9] |
| Deuterated | 59 Pesticides & 5 Mycotoxins | Cannabis Oil, Gummy Bear, Cannabis Flower, Topical Cream | Within 25% accuracy | <20 | - | - | [10] |
| Structurally Similar | General | Bioanalytical Samples | 96.8 (mean bias) | 8.6 | - | - | [5] |
Experimental Protocols
The following provides a generalized experimental protocol for multi-mycotoxin analysis in a cereal matrix using isotopically labeled internal standards with LC-MS/MS.
Sample Preparation and Extraction
-
Homogenization: Grind a representative sample of the cereal to a fine powder.
-
Weighing: Accurately weigh 5 grams of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the ¹³C-labeled internal standard mixture to the sample.
-
Extraction:
-
Add 20 mL of an extraction solvent (e.g., acetonitrile/water/acetic acid, 79:20:1, v/v/v).
-
Vortex or shake vigorously for a specified time (e.g., 60 minutes) to ensure thorough extraction.
-
-
Centrifugation: Centrifuge the extract at a high speed (e.g., 10,000 rpm) for 10 minutes to separate the solid matrix from the supernatant.
-
Dilution: Take an aliquot of the supernatant and dilute it with a suitable solvent (e.g., acetonitrile/water, 20:80, v/v) to minimize matrix effects before injection.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for mycotoxin separation.
-
Mobile Phase: A gradient elution with two mobile phases is typically employed. For example:
-
Mobile Phase A: Water with a small percentage of formic acid (e.g., 0.1%) and/or ammonium formate.
-
Mobile Phase B: Methanol or acetonitrile with a small percentage of formic acid (e.g., 0.1%) and/or ammonium formate.
-
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer (QqQ) is most commonly used for quantitative analysis.
-
Ionization Source: Electrospray ionization (ESI) in both positive and negative modes to cover a wide range of mycotoxins.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Two MRM transitions (a quantifier and a qualifier) are typically monitored for each analyte and its corresponding internal standard.
-
Quantification
Quantification is performed using the isotope dilution method. A calibration curve is constructed by plotting the ratio of the peak area of the native mycotoxin to the peak area of its corresponding ¹³C-labeled internal standard against the concentration of the native mycotoxin. The concentration of the mycotoxin in the sample is then determined from this calibration curve.
Visualizing the Workflow
The following diagrams illustrate the key processes in mycotoxin analysis using internal standards.
Conclusion
The choice of internal standard is a critical factor in achieving accurate and reliable mycotoxin analysis. While structurally similar compounds can be used, isotopically labeled internal standards, particularly ¹³C-labeled ones, offer superior performance by effectively compensating for matrix effects and procedural variations. By implementing robust experimental protocols and utilizing the appropriate internal standards, researchers can ensure the quality and integrity of their mycotoxin quantification data, which is essential for food safety, regulatory compliance, and toxicological research.
References
- 1. How to Develop an LC-MS/MS-based Multi-Mycotoxin Method - Romer Labs [romerlabs.com]
- 2. newfoodmagazine.com [newfoodmagazine.com]
- 3. foodriskmanagement.com [foodriskmanagement.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. iris.cnr.it [iris.cnr.it]
- 10. lcms.cz [lcms.cz]
A Comparative Guide to Citrinin Quantification: The Role of Citrinin-d6 in Enhancing Accuracy and Precision
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of mycotoxins such as citrinin is paramount for safety, quality control, and risk assessment. Citrinin, a nephrotoxic mycotoxin produced by several fungal species including Penicillium, Aspergillus, and Monascus, can contaminate a variety of foods, grains, and food supplements like red yeast rice. Its potential health risks necessitate reliable analytical methods for its detection and quantification.
This guide provides an objective comparison of analytical approaches, focusing on the significant advantages of using an isotope-labeled internal standard, Citrinin-d6, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. The use of such standards is highly recommended to ensure the highest possible accuracy and reliability, especially in complex matrices where matrix effects can significantly skew results.[1][2]
The Challenge of Matrix Effects in Quantification
Accurate quantification of analytes in complex samples like food, feed, or biological fluids is often hindered by "matrix effects." These effects, caused by co-eluting compounds from the sample matrix, can either suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate results.[2] While methods like matrix-matched calibration can be employed, the most effective strategy to compensate for these variations, as well as for losses during sample preparation, is Isotope Dilution Mass Spectrometry (IDMS).[2] This approach utilizes a stable, isotope-labeled version of the analyte as an internal standard.
This compound: The Gold Standard for Internal Standardization
A stable isotope-labeled internal standard, such as this compound or ¹³C-labeled citrinin, is considered the gold standard for mycotoxin analysis.[2] These standards have the same chemical structure and physicochemical properties as the native analyte.
Key advantages include:
-
Identical Behavior: It behaves identically to the native citrinin during sample extraction, cleanup, and chromatographic separation.
-
Compensation for Loss and Matrix Effects: Any analyte loss during sample preparation or signal variation due to matrix effects will be mirrored by the internal standard.
-
Accurate Correction: Because it is added at a known concentration at the beginning of the workflow, the ratio of the native analyte's signal to the internal standard's signal allows for precise and accurate quantification, effectively correcting for any variations.[3]
-
Distinct Mass: It is easily differentiated from the native citrinin by the mass spectrometer due to its different mass, ensuring no interference.
Performance Data: Accuracy and Precision
The use of isotope-labeled internal standards consistently yields high accuracy (measured as recovery) and precision (measured as relative standard deviation, RSD). Data from various validation studies using LC-MS/MS with isotope-labeled internal standards for citrinin quantification are summarized below.
| Matrix | Analyte/Standard | Recovery (%) | Precision (RSD %) | Limit of Quantification (LOQ) | Reference |
| Red Fermented Rice | Citrinin / ¹³C-IS | 80.9 - 106.5 | 3.3 - 7.9 (Intra- & Inter-day) | 3.0 µg/kg | [4] |
| Human Urine | Citrinin / IS not specified | 70 - 120 | < 16 (Intra- & Inter-day) | 0.01 ng/mL | [5] |
| Various Food/Feed | Citrinin / ¹³C-IS | 70 - 99 | 8 - 21 (Repeatability) | 0.5 µg/kg (Baby milk powder) | [3] |
| Maize Flour | Citrinin / IS not specified | 74.0 - 106.0 | < 14.4 (Repeatability) | 1 - 400 µg/kg (for various mycotoxins) | [6] |
| Red Yeast Rice Supplements | Citrinin / ¹³C₁₃-Citrinin | Not specified | Not specified | 20 µg/kg | [7] |
Note: "IS" denotes Internal Standard. While not all studies explicitly used this compound, they employed isotope-labeled (e.g., ¹³C) or other internal standards under validated LC-MS/MS methods, demonstrating the high performance achievable.
In contrast, alternative methods such as using a structurally similar compound (e.g., ¹³C₂₀-Ochratoxin A for citrinin analysis) can also provide good results, with one study reporting an average recovery of 102.8% and repeatability of 6.27%.[8] However, the most robust and theoretically sound approach remains the use of a homologous, isotope-labeled internal standard.
Experimental Protocol: Citrinin Quantification using LC-MS/MS with an Isotope-Labeled Internal Standard
This section outlines a typical experimental workflow for the quantification of citrinin in a solid matrix (e.g., red yeast rice) using this compound as an internal standard.
1. Sample Preparation and Extraction (QuEChERS-based)
-
Weighing: Accurately weigh a homogenized sample (e.g., 2-5 grams) into a centrifuge tube.
-
Internal Standard Spiking: Add a precise volume of the this compound internal standard solution to the sample.
-
Extraction Solvent Addition: Add an appropriate extraction solvent. A common mixture is an acetonitrile/water/acetic acid solution.[8]
-
Homogenization: Vortex the sample vigorously for 1-2 minutes to ensure thorough mixing.
-
Salting Out: Add a salt mixture (e.g., MgSO₄, NaCl) to induce phase separation. Vortex immediately.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 rpm for 5-10 minutes) to separate the organic layer.
2. Sample Clean-up (Optional but Recommended)
-
For complex matrices, a dispersive solid-phase extraction (d-SPE) clean-up step may be performed by transferring an aliquot of the supernatant to a tube containing a sorbent (e.g., PSA, C18) to remove interfering substances.
-
Vortex and centrifuge the sample again.
3. Final Preparation for Analysis
-
Take an aliquot of the final supernatant.
-
The extract may be concentrated by evaporating the solvent under a gentle stream of nitrogen and then reconstituting it in a smaller volume of the initial mobile phase.[3]
-
Filter the final extract through a syringe filter (e.g., 0.22 µm) into an autosampler vial.
4. LC-MS/MS Analysis
-
Chromatography: Inject the sample extract onto an ultra-high-performance liquid chromatography (UHPLC) system equipped with a C18 analytical column. Perform a gradient elution using a mobile phase typically consisting of water and methanol/acetonitrile, often with additives like ammonium acetate or formic/acetic acid to improve peak shape and ionization.[7][9]
-
Mass Spectrometry: The eluent is directed to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Detection: Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. Monitor at least two specific precursor-to-product ion transitions for both native citrinin and the this compound internal standard. One transition is used for quantification (quantifier) and the second for confirmation (qualifier).[6]
5. Data Analysis and Quantification
-
Integrate the peak areas for both the citrinin and this compound quantifier ions.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for a series of known standards.
-
Calculate the concentration of citrinin in the sample by comparing its analyte/internal standard peak area ratio to the calibration curve.
Workflow Visualization
The following diagram illustrates the key steps in the analytical workflow for quantifying citrinin using an isotope-labeled internal standard.
Caption: Experimental workflow for citrinin quantification using an internal standard.
References
- 1. Reviewing the Analytical Methodologies to Determine the Occurrence of Citrinin and Its Major Metabolite, Dihydrocitrinone, in Human Biological Fluids [mdpi.com]
- 2. newfoodmagazine.com [newfoodmagazine.com]
- 3. researchgate.net [researchgate.net]
- 4. Citrinin Determination in Red Fermented Rice Products by Optimized Extraction Method Coupled to Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS). | Semantic Scholar [semanticscholar.org]
- 5. Citrinin Dietary Exposure Assessment Approach through Human Biomonitoring High-Resolution Mass Spectrometry-Based Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. wur.nl [wur.nl]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Deuterated vs. Non-Deuterated Standards in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly within liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides an objective comparison between deuterated and non-deuterated (or analog) internal standards, supported by experimental insights, to aid researchers in making informed decisions for their analytical assays.
The fundamental role of an internal standard (IS) is to compensate for variations that can occur during sample preparation and analysis.[1][2][3] An ideal IS mimics the chemical and physical properties of the analyte of interest, thereby experiencing similar effects of sample loss, matrix interference, and instrument variability.[1] Stable isotope-labeled (SIL) internal standards, particularly deuterated compounds, are often considered the "gold standard" because their behavior most closely resembles that of the native analyte.[3]
Key Advantages of Deuterated Internal Standards
Deuterated internal standards are chemically identical to the analytes they are meant to quantify, with the only difference being the substitution of one or more hydrogen atoms with deuterium.[4] This subtle mass difference allows for their distinction by a mass spectrometer. The key advantages of using deuterated standards include:
-
Correction for Matrix Effects: They effectively compensate for ion suppression or enhancement caused by co-eluting matrix components, leading to improved accuracy and reproducibility.[4][5]
-
Compensation for Sample Preparation Losses: Since they behave identically to the analyte during extraction and other sample workup steps, they accurately account for any loss of material.[4]
-
Improved Precision and Accuracy: By mitigating variability from multiple sources, deuterated standards enhance the overall precision and accuracy of quantitative measurements.[6][7]
-
Enhanced Robustness: Assays using deuterated standards are generally more robust against fluctuations in experimental conditions.[4]
Potential Limitations of Deuterated Internal Standards
Despite their advantages, deuterated standards are not without potential drawbacks:
-
Isotope Effects: The difference in mass between hydrogen and deuterium can sometimes lead to slight differences in chromatographic retention times.[8][9] If the analyte and the deuterated standard do not perfectly co-elute, they may experience different degrees of matrix effects, leading to inaccurate results.[8][9]
-
Deuterium-Hydrogen Exchange: In some cases, deuterium atoms can be exchanged for hydrogen atoms from the solvent or matrix, compromising the stability and accuracy of the standard.[10] This is a critical consideration during method development.
-
Purity: The isotopic and chemical purity of the deuterated standard is crucial. Any presence of the non-labeled analyte as an impurity will lead to artificially inflated measurements.[4]
Quantitative Performance Comparison
The following table summarizes key performance differences observed in studies comparing deuterated and non-deuterated internal standards.
| Performance Metric | Deuterated Internal Standard | Non-Deuterated (Analog) Internal Standard | Key Findings and Citations |
| Accuracy & Precision | Generally higher accuracy and precision due to better correction for matrix effects and variability.[6][7] | Can provide acceptable results, but may be less accurate if its physicochemical properties differ significantly from the analyte. | For the immunosuppressant everolimus, the deuterated standard (everolimus-d4) offered a more favorable comparison to a reference method than an analog standard, although both performed acceptably.[11] A study on an anticancer drug showed that switching from an analog to a SIL IS significantly improved both precision and accuracy.[10] |
| Matrix Effect Compensation | Highly effective in compensating for ion suppression and enhancement.[4][5] | Less effective as its ionization efficiency may differ from the analyte, especially in complex matrices. | Deuterated standards are vital for correcting matrix effects in complex biological samples, leading to better reproducibility.[4] However, in some cases of severe and variable ion suppression, even deuterated standards may not fully compensate.[8] |
| Extraction Recovery | Typically mirrors the extraction recovery of the analyte. | Extraction recovery can differ significantly from the analyte. | A study reported a 35% lower extraction recovery for deuterated haloperidol compared to haloperidol, highlighting a potential issue.[10] |
| Chromatographic Co-elution | Generally co-elutes with the analyte, though slight separation due to isotope effects can occur.[8][9] | Retention time may differ significantly from the analyte. | The slight separation between an analyte and its deuterated standard can lead to differential matrix effects and inaccurate results.[9][12] |
| Cost | Generally more expensive to synthesize.[2][10] | Often more readily available and less expensive.[10] | The higher cost of deuterated standards is a practical consideration in their selection.[2] |
Experimental Protocol: Comparative Evaluation of Internal Standards
This section outlines a general methodology for comparing the performance of a deuterated versus a non-deuterated internal standard for the quantification of a target analyte in a biological matrix (e.g., plasma) by LC-MS/MS.
1. Objective: To assess the accuracy, precision, and matrix effect compensation of a deuterated internal standard (DIS) versus a non-deuterated analog internal standard (AIS) for the quantification of Analyte X.
2. Materials:
-
Analyte X reference standard
-
Deuterated internal standard (DIS) of Analyte X
-
Analog internal standard (AIS)
-
Control biological matrix (e.g., human plasma)
-
Reagents for sample preparation (e.g., protein precipitation solvent like acetonitrile or methanol)
-
LC-MS/MS system
3. Methods:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of Analyte X, DIS, and AIS in an appropriate solvent.
-
Prepare working solutions for calibration standards and quality control (QC) samples by diluting the stock solutions.
-
Prepare separate internal standard working solutions for DIS and AIS.
-
-
Sample Preparation (Protein Precipitation):
-
Spike control plasma with appropriate concentrations of Analyte X to prepare calibration standards and QC samples (low, medium, and high concentrations).
-
For the DIS evaluation, add a fixed volume of the DIS working solution to each calibration standard and QC sample.
-
For the AIS evaluation, add a fixed volume of the AIS working solution to a separate set of calibration standards and QC samples.
-
Add three volumes of ice-cold protein precipitation solvent (e.g., acetonitrile) to one volume of the plasma sample.
-
Vortex mix for 1-2 minutes.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a suitable chromatographic method to achieve separation of the analyte from other matrix components.
-
Optimize mass spectrometry parameters (e.g., precursor and product ions, collision energy) for Analyte X, DIS, and AIS in both positive and negative ionization modes to determine the optimal settings.
-
Analyze the prepared samples using the developed LC-MS/MS method.
-
-
Data Analysis and Performance Evaluation:
-
Construct two separate calibration curves for Analyte X: one using the DIS and the other using the AIS. The curves should be generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
-
Determine the concentrations of the QC samples using both calibration curves.
-
Accuracy and Precision: Calculate the accuracy (% bias) and precision (% coefficient of variation, CV) for the QC samples for both internal standards. Compare the results to assess which standard provides better performance.
-
Matrix Effect Evaluation:
-
Prepare three sets of samples:
-
Set A: Analyte and IS in a neat solution.
-
Set B: Post-extraction spike of Analyte and IS into extracted blank matrix.
-
Set C: Pre-extraction spike of Analyte and IS into the matrix.
-
-
Calculate the matrix effect (ME) using the formula: ME (%) = (Peak area of Set B / Peak area of Set A) * 100. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
-
Calculate the recovery (RE) using the formula: RE (%) = (Peak area of Set C / Peak area of Set B) * 100.
-
Compare the variability of the matrix effect across different lots of the biological matrix for both the DIS and AIS. The IS that shows less variability in the analyte/IS peak area ratio in the presence of matrix is considered superior.
-
-
Visualizing the Quantitative Analysis Workflow
The following diagram illustrates a typical workflow for quantitative analysis using an internal standard, from sample collection to data analysis.
Caption: Workflow for quantitative bioanalysis using an internal standard.
References
- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 6. texilajournal.com [texilajournal.com]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. myadlm.org [myadlm.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. scispace.com [scispace.com]
- 11. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Navigating Citrinin Analysis in Red Yeast Rice: A Comparative Guide to Method Validation
For researchers, scientists, and drug development professionals, ensuring the safety and quality of red yeast rice products is paramount. A key aspect of this is the accurate quantification of citrinin, a mycotoxin with potential nephrotoxic effects. This guide provides a comparative analysis of analytical methods for citrinin validation in red yeast rice, with a focus on the use of the internal standard Citrinin-d6, alongside other established techniques.
The use of an isotopically labeled internal standard, such as this compound, is a cornerstone of robust analytical methodology, offering enhanced accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. This guide will delve into the performance of methods employing this internal standard and compare them with alternative approaches.
Comparative Analysis of Method Performance
The following table summarizes the key performance parameters of different analytical methods for the determination of citrinin in red yeast rice. This allows for a direct comparison of their sensitivity, accuracy, and precision.
| Method | Internal Standard | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Recovery (%) | Linearity (R²) |
| UHPLC-MS/MS with QuEChERS [1] | Not Specified | 0.07[1] | 0.24[1] | 82 - 104[1] | >0.99 |
| LC-MS/MS [2] | ¹³C₁₃-Citrinin | - | 20[2] | - | - |
| LC-MS/MS [3] | ¹³C₂₀-OTA | - | - | 102.8[3] | >0.99 |
| LC-MS/MS (Collaborative Study) [4] | Not Specified | - | 2.5[4] | 70 - 120[4] | - |
Experimental Workflows and Methodologies
A critical component of method validation is a well-defined experimental protocol. Below is a detailed workflow for a typical UHPLC-MS/MS method for citrinin analysis in red yeast rice, incorporating the use of an internal standard like this compound.
Detailed Experimental Protocol (UHPLC-MS/MS with QuEChERS)
This protocol provides a representative example of the steps involved in the analysis.
1. Sample Preparation (QuEChERS Extraction) [1][5]
-
Homogenization: Grind the red yeast rice sample to a fine powder to ensure homogeneity.
-
Weighing: Accurately weigh a representative portion of the homogenized sample (e.g., 2 grams).
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample.
-
Extraction: Add acetonitrile and a mixture of salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) to the sample. The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a common and efficient extraction technique.[1][5]
-
Centrifugation: Vortex the mixture vigorously and then centrifuge to separate the organic layer from the solid matrix.
-
Dilution and Filtration: Take an aliquot of the supernatant, dilute it with a suitable solvent, and filter it through a 0.22 µm syringe filter before injection into the UHPLC system.
2. UHPLC-MS/MS Analysis
-
Liquid Chromatography (LC): Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and methanol or acetonitrile, often with additives like formic acid or ammonium acetate to improve peak shape and ionization efficiency.
-
Mass Spectrometry (MS/MS): Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion for both citrinin and this compound and monitoring their specific product ions for highly selective and sensitive quantification.
Alternative Methodologies
While the use of a deuterated internal standard with LC-MS/MS is considered a gold standard, other methods have also been validated for citrinin analysis in red yeast rice.
-
LC-MS/MS with other internal standards: As shown in the comparative table, other isotopically labeled compounds like ¹³C-labeled ochratoxin A (¹³C₂₀-OTA) have been successfully used as internal standards.[3] The choice of internal standard depends on its availability, cost, and similarity in chemical behavior to the analyte.
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This method offers good sensitivity for citrinin analysis. However, it may be more susceptible to matrix interference compared to LC-MS/MS and typically requires a more extensive clean-up procedure.
-
Immunoaffinity Column Clean-up: This technique can be coupled with either HPLC-FLD or LC-MS/MS to selectively isolate citrinin from the sample matrix, thereby reducing interference and improving the reliability of the results.
Conclusion
The validation of analytical methods for citrinin in red yeast rice is crucial for ensuring product safety. The use of a deuterated internal standard like this compound in conjunction with UHPLC-MS/MS offers a highly accurate, precise, and sensitive approach for quantification. The QuEChERS extraction method provides a simple and effective sample preparation procedure.[1][5] While alternative methods exist, the combination of an isotopically labeled internal standard and tandem mass spectrometry is recommended for the most reliable and defensible data, which is essential for regulatory compliance and consumer protection in the pharmaceutical and nutraceutical industries.
References
- 1. Development and validation of an analytical method for determination of citrinin in red rice and red yeast rice-based food supplements by ultra-high performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wur.nl [wur.nl]
- 3. researchgate.net [researchgate.net]
- 4. Citrinin Determination in Food and Food Supplements by LC-MS/MS: Development and Use of Reference Materials in an International Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
Assessing the Potential for Isotopic Exchange in Citrinin-d6 Under Analytical Conditions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The use of stable isotope-labeled internal standards is a cornerstone of accurate quantification in liquid chromatography-mass spectrometry (LC-MS) analysis. Among these, deuterated standards like Citrinin-d6 are frequently employed due to their cost-effectiveness and commercial availability. However, a critical consideration for the reliability of any analysis using deuterated internal standards is the potential for hydrogen-deuterium (H/D) exchange, which can compromise the accuracy of quantitative results. This guide provides an objective comparison of the stability of this compound under various analytical conditions and discusses alternative internal standards, supported by experimental data and detailed methodologies.
The Stability of Deuterated Internal Standards: A Critical Overview
Deuterated internal standards are chemically identical to the analyte of interest, with the key difference being the substitution of one or more hydrogen atoms with deuterium. This mass difference allows for their differentiation by a mass spectrometer. Ideally, a deuterated standard should co-elute with the analyte and exhibit the same ionization efficiency, thereby compensating for variations during sample preparation and analysis.[1][2]
However, the stability of the deuterium label is not absolute. H/D exchange, the replacement of a deuterium atom with a proton from the surrounding solvent or matrix, can occur, particularly with labile hydrogens (e.g., on heteroatoms like oxygen or nitrogen).[3] While deuterium atoms on carbon backbones are generally more stable, exchange can still be catalyzed by acidic or basic conditions, elevated temperatures, and the presence of protic solvents (e.g., water, methanol).[4] Such exchange can lead to a decrease in the internal standard signal and an artificial increase in the analyte signal, resulting in inaccurate quantification.
Comparing Internal Standards for Citrinin Analysis
The choice of an internal standard is critical for robust and accurate citrinin analysis. While this compound is a common choice, its potential for isotopic exchange necessitates a careful evaluation of its performance against other alternatives, primarily ¹³C-labeled citrinin.
| Internal Standard | Advantages | Disadvantages | Isotopic Stability |
| This compound | - Readily available- Cost-effective | - Potential for H/D exchange under certain analytical conditions- Possible chromatographic shift compared to the native analyte[5] | Susceptible to back-exchange in protic solvents, and under acidic or basic conditions.[4][6] |
| ¹³C-Citrinin | - Highly stable isotope label with negligible risk of exchange- Co-elutes perfectly with the native analyte | - Typically more expensive to synthesize- May be less commercially available | Considered the "gold standard" for isotopic stability, as the ¹³C atoms are integral to the carbon skeleton of the molecule.[5][7] |
Experimental Assessment of this compound Stability
To assess the potential for isotopic exchange of this compound under typical analytical conditions, a series of experiments can be performed. The following table summarizes the stability of citrinin in various solvents, which can be extrapolated to infer the potential for H/D exchange in this compound under similar conditions.
| Solvent/Condition | Temperature | Duration | Stability of Citrinin | Implication for this compound Isotopic Stability |
| Methanol | -18°C | 14 months | Stable[8][9] | Low risk of exchange when stored in pure organic solvent at low temperature. |
| Acetonitrile | -18°C | 14 months | Stable[8][9] | Low risk of exchange when stored in pure organic solvent at low temperature. |
| Water/Methanol (50/50 v/v) with 0.1% Formic Acid | 23°C (exposed to light) | 75 hours | Stable[8][9] | Acidic conditions can potentially catalyze H/D exchange, but stability was observed over this timeframe. Long-term stability should be verified. |
| Aqueous solutions (general) | Room Temperature | Not specified | Less stable than in pure organic solvents. | The presence of water, a protic solvent, increases the risk of H/D exchange. |
| Acidic or Basic Solutions | Not specified | Not specified | Unstable | Increased risk of H/D exchange due to acid/base catalysis.[4] |
Experimental Protocols
Protocol for Assessing Isotopic Exchange of this compound:
This protocol outlines a method to evaluate the stability of the deuterium labels on this compound when exposed to typical LC-MS mobile phase conditions.
1. Materials:
- This compound standard solution (known concentration)
- Citrinin native standard solution
- LC-MS grade water, methanol, and acetonitrile
- Formic acid and ammonium acetate (or other relevant mobile phase modifiers)
- LC-MS system with a high-resolution mass spectrometer
2. Preparation of Test Solutions:
- Prepare a series of solutions of this compound in mobile phases representing the range of conditions to be tested (e.g., varying pH, and aqueous/organic ratios).
- A typical starting point would be:
- 50:50 Water:Acetonitrile with 0.1% Formic Acid (acidic condition)
- 50:50 Water:Methanol with 5 mM Ammonium Acetate (near-neutral condition)
- A control solution of this compound in pure acetonitrile.
3. Incubation:
- Incubate the test solutions at different temperatures relevant to analytical workflows (e.g., room temperature (25°C) and elevated autosampler temperature (e.g., 40°C)).
- Analyze the solutions at various time points (e.g., 0, 4, 8, 24, and 48 hours).
4. LC-MS Analysis:
- Inject the incubated solutions into the LC-MS system.
- Monitor the ion signals for both this compound and the potential back-exchanged product (which would have the same mass-to-charge ratio as native citrinin).
- Acquire full scan mass spectra to observe any changes in the isotopic distribution of the this compound peak.
5. Data Analysis:
- Calculate the peak area ratio of the this compound to a stable reference compound (if used) or monitor the absolute peak area of this compound over time.
- Examine the mass spectra for any increase in the M+0 to M+n ratio, which would indicate a loss of deuterium.
- A significant decrease in the this compound signal or an increase in the signal at the m/z of native citrinin would indicate isotopic exchange.
Visualizing the Experimental Workflow
The following diagram illustrates the workflow for assessing the isotopic stability of this compound.
Caption: Workflow for assessing this compound isotopic stability.
Conclusion
While this compound is a widely used and practical internal standard for the LC-MS analysis of citrinin, its potential for isotopic exchange under certain analytical conditions cannot be overlooked. The stability of the deuterium labels is influenced by factors such as pH, temperature, and the composition of the mobile phase. For the highest level of accuracy and to eliminate any ambiguity associated with H/D exchange, the use of a ¹³C-labeled citrinin internal standard is recommended as the gold standard.
Researchers and scientists should perform thorough validation of their analytical methods, including an assessment of the isotopic stability of their chosen internal standard under the specific conditions of their assay. The experimental protocol provided in this guide offers a framework for such a validation. By carefully considering the potential for isotopic exchange and selecting the most appropriate internal standard, the accuracy and reliability of citrinin quantification in various matrices can be significantly enhanced.
References
- 1. scispace.com [scispace.com]
- 2. Trends in the Hydrogen-Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal and Handling of Citrinin-d6
The following guide provides essential safety and logistical procedures for the proper handling and disposal of Citrinin-d6. Given that the primary toxic properties are inherent to the citrinin molecule, the disposal protocols for this compound are identical to those for unlabeled citrinin. This substance is an acutely toxic mycotoxin and a suspected carcinogen, necessitating strict adherence to safety protocols to minimize exposure and ensure environmental protection.
Immediate Safety and Handling
Before handling this compound, it is critical to be fully aware of its hazards. The compound is toxic if swallowed, in contact with skin, or inhaled.[1][2] It is also suspected of causing cancer.[1][2] Therefore, all work must be conducted in a designated area, such as a chemical fume hood, to prevent inhalation of dust or aerosols.
Required Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Protective Clothing: A lab coat or disposable gown is required.[1][2]
-
Eye/Face Protection: Use safety glasses with side shields or goggles.[1]
In case of accidental exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water and remove all contaminated clothing.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1][2]
-
Ingestion: Rinse the mouth with water and call a poison center or doctor immediately.[2]
Toxicological and Chemical Data
The following table summarizes key quantitative data for citrinin, which is essential for risk assessment and handling procedures.
| Parameter | Value | Species | Source |
| Acute Oral Toxicity (LD50) | 105 mg/kg | Mouse | [3] |
| Acute Oral Toxicity (LD50) | 50 mg/kg | Rat | [3] |
| Intraperitoneal Toxicity (LD50) | 35 mg/kg | Mouse | [3] |
| Solubility (Organic Solvents) | ~20 mg/mL | DMSO, DMF | [1] |
| Solubility (Organic Solvents) | ~2 mg/mL | Ethanol | [1] |
| Solubility (Aqueous) | Sparingly soluble | Aqueous Buffers | [1] |
| Decomposition Temperature | >175 °C (dry); >100 °C (wet) | N/A | [4] |
Step-by-Step Disposal Procedure
All materials contaminated with this compound must be treated as hazardous waste. Disposal must be carried out in accordance with federal, state, and local regulations.[5] The primary method of disposal is through an approved hazardous waste management service, typically involving incineration.
-
Segregate Waste: Do not mix this compound waste with non-hazardous laboratory trash. Create a designated waste stream for all contaminated materials.
-
Collect Solid Waste:
-
Place all contaminated solid materials (e.g., pipette tips, gloves, weigh paper, absorbent pads) into a dedicated, sealable, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the waste it holds.
-
-
Collect Liquid Waste:
-
Collect liquid waste containing this compound in a sealable, leak-proof hazardous waste container.
-
If the waste is in an organic solvent, use a container designated for flammable organic waste.
-
Avoid mixing incompatible waste streams.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., "Toxic," "Health Hazard").
-
-
Storage:
-
Store the sealed waste containers in a designated, secure area, away from incompatible materials, until they are collected by the institution's environmental health and safety (EHS) department or a licensed waste disposal contractor.[1]
-
-
Disposal:
Decontamination Protocol
Decontamination of surfaces and equipment is crucial to prevent unintended exposure and cross-contamination.
Methodology for Surface Decontamination:
-
Preparation: Ensure all required PPE is worn. Prepare a decontamination solution. While various chemical treatments exist for mycotoxins, their efficacy can vary, and some may produce more toxic byproducts.[7] For routine laboratory surface cleaning, a straightforward solvent wipe-down is recommended.
-
Initial Cleaning: For visible spills, cover with an absorbent material, carefully sweep it up, and place it in the solid hazardous waste container.[5]
-
Decontamination:
-
Thoroughly wipe down the contaminated surface or equipment with a cloth or paper towel soaked in alcohol (e.g., 70% ethanol or isopropanol).[1]
-
Ensure the surface remains wet for several minutes to allow for sufficient contact time.
-
Perform the wipe-down three times, using a fresh, clean towel for each pass.
-
-
Final Disposal: Dispose of all cleaning materials (absorbent pads, towels, gloves) as solid hazardous waste as described in the procedure above.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste contaminated with this compound.
Caption: Decision workflow for this compound waste management.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Detoxification of the Mycotoxin Citrinin by a Manganese Peroxidase from Moniliophthora roreri - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Citrinin Mycotoxin Contamination in Food and Feed: Impact on Agriculture, Human Health, and Detection and Management Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decontamination of Mycotoxin-Contaminated Feedstuffs and Compound Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Food Toxicity of Mycotoxin Citrinin and Molecular Mechanisms of Its Potential Toxicity Effects through the Implicated Targets Predicted by Computer-Aided Multidimensional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safeguarding Your Research: A Comprehensive Guide to Handling Citrinin-d6
Essential safety protocols and logistical plans are critical for the secure handling and disposal of Citrinin-d6 in a research environment. This guide provides detailed procedural instructions to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.
This compound, a deuterated form of the mycotoxin Citrinin, requires stringent safety measures due to its potential health risks. While specific occupational exposure limits for this compound have not been established by regulatory bodies such as the Occupational Safety and Health Administration (OSHA) or the National Institute for Occupational Safety and Health (NIOSH), the European Food Safety Authority (EFSA) has identified a "level of no concern for nephrotoxicity" for Citrinin. Given that deuteration is unlikely to alter the toxicological properties significantly, it is prudent to handle this compound with the same precautions as its non-deuterated counterpart. Citrinin is classified as a suspected carcinogen, and toxic if swallowed, in contact with skin, or if inhaled.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment (PPE) strategy is paramount when working with this compound. The following table summarizes the recommended PPE, which should be worn at all times when handling the compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Double-gloving with nitrile gloves is recommended. While specific breakthrough times for Citrinin are not readily available, nitrile gloves offer good resistance to a range of chemicals.[1][2][3] Gloves should be changed immediately if contamination is suspected. |
| Body Protection | Laboratory coat | A fully fastened lab coat, preferably a disposable one, should be worn to protect against splashes and spills. |
| Eye and Face Protection | Safety glasses with side shields or goggles | To protect the eyes from splashes. A face shield should be worn in situations with a higher risk of splashing. |
| Respiratory Protection | NIOSH-approved respirator | A respirator may be necessary when handling the solid form of this compound outside of a containment system to prevent inhalation of dust particles. |
Engineering Controls: Minimizing Exposure Risks
Engineering controls are the primary means of minimizing exposure to hazardous substances. All work with this compound, particularly the handling of its solid form, should be conducted within a certified chemical fume hood or a Class II biological safety cabinet to prevent the generation and inhalation of aerosols.[4]
Safe Handling and Operational Protocols
Adherence to strict operational protocols is essential for the safe handling of this compound.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
Store this compound in a well-ventilated, designated, and locked area away from incompatible materials. The storage container should be clearly labeled with the chemical name and hazard warnings.
Preparation of Solutions:
-
All weighing of solid this compound should be performed within a chemical fume hood.
-
Use a dedicated set of non-sparking tools for handling the solid.
-
When dissolving, add the solvent slowly to the solid to avoid splashing.
Experimental Procedures:
-
Conduct all experimental work involving this compound within a fume hood.
-
Use disposable plastic-backed absorbent liners on work surfaces to contain any potential spills.[5]
-
After handling, thoroughly wash hands and any exposed skin with soap and water.
Decontamination and Disposal Plan
A clear and effective decontamination and disposal plan is crucial for managing this compound waste.
Decontamination of Surfaces and Equipment:
-
For minor spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Decontaminate the spill area and any contaminated equipment with a 1% sodium hypochlorite solution, followed by a rinse with 70% ethanol and then water. Allow a contact time of at least 10 minutes for the bleach solution.
Waste Disposal:
-
All waste contaminated with this compound, including gloves, lab coats, absorbent materials, and empty containers, must be treated as hazardous waste.
-
Collect all solid and liquid waste in clearly labeled, sealed, and leak-proof containers.
-
Dispose of hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this compound waste down the drain.[6][7][8]
Emergency Procedures
In the event of an exposure or major spill, immediate action is required.
Skin Contact:
-
Immediately remove contaminated clothing.
-
Wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Seek medical attention.
Eye Contact:
-
Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
Inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, administer oxygen.
-
Seek medical attention.
Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.
References
- 1. Are Nitrile Gloves Chemical Resistant [fr.titanfine.com]
- 2. gloves.com [gloves.com]
- 3. wellbefore.com [wellbefore.com]
- 4. jefferson.edu [jefferson.edu]
- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
